molecular formula C6H4BrClFN B1283221 5-Bromo-4-chloro-2-fluoroaniline CAS No. 111010-07-2

5-Bromo-4-chloro-2-fluoroaniline

Cat. No.: B1283221
CAS No.: 111010-07-2
M. Wt: 224.46 g/mol
InChI Key: FAWFPJSYUUKRCM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluoroaniline is a useful research compound. Its molecular formula is C6H4BrClFN and its molecular weight is 224.46 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-4-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWFPJSYUUKRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554633
Record name 5-Bromo-4-chloro-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111010-07-2
Record name 5-Bromo-4-chloro-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111010-07-2

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-fluoroaniline, a key halogenated aniline derivative. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, safety information, synthetic protocols, and applications, with a focus on its utility as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is a polysubstituted aniline with the molecular formula C₆H₄BrClFN. Its structure features a benzene ring substituted with bromine, chlorine, fluorine, and an amino group, making it a valuable building block in organic synthesis. The precise positioning of these functional groups allows for regioselective reactions, rendering it particularly useful in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 111010-07-2[1][2][3][4][5]
Molecular Formula C₆H₄BrClFN[1][3]
Molecular Weight 224.46 g/mol [1][3][5]
Purity ≥95% to ≥98% (as supplied by vendors)[4][5]
SMILES C1=C(C(=CC(=C1Br)Cl)F)N[1]
InChI Key FAWFPJSYUUKRCM-UHFFFAOYSA-N[2]
Appearance White to light yellow crystalline solid (based on related isomers)[6]
Melting Point Data not available. The related isomer, 5-Bromo-2-chloro-4-fluoroaniline (CAS 305795-89-5), has a melting point of 70-74 °C.[6]
Solubility Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents (based on related isomers).[6]
Storage Keep in a dark place, sealed in a dry environment at 2-8°C.[3]

Spectral Data

While specific spectral data for this compound is not publicly available in databases, chemical vendors confirm its availability upon request.[2][3][7] The expected spectral characteristics are outlined below based on its chemical structure.

Table 2: Predicted Spectral Data for this compound

TechniqueExpected Observations
¹H NMR Two aromatic protons are expected, appearing as doublets or doublets of doublets, with coupling constants influenced by the adjacent fluorine atom. The amine (NH₂) protons will likely appear as a broad singlet.
¹³C NMR Six distinct signals for the aromatic carbons are anticipated. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.
Mass Spectrometry (EI) The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern (M+2) due to the presence of bromine and chlorine atoms. Fragmentation would likely involve the loss of the amine group and halogen atoms.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation

Source:[1]

Precautionary Statements: P280, P305+P351+P338, P332+P313[1]

Experimental Protocols

Proposed Synthesis of this compound

G cluster_synthesis Proposed Synthesis Workflow SM 4-Chloro-2-fluoroaniline (Starting Material) Reaction Electrophilic Aromatic Substitution (Bromination) SM->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Workup Aqueous Workup (e.g., Na₂S₂O₃ wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Proposed synthesis of this compound.

Experimental Protocol: Bromination of 4-chloro-2-fluoroaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluoroaniline (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Application in Suzuki Coupling Reactions

This compound is a valuable intermediate for creating carbon-carbon bonds. A recent patent details its use in a Suzuki coupling reaction to synthesize a precursor for pyrido[4,3-d]pyrimidine compounds, which are of interest in drug discovery.[11]

G cluster_suzuki Suzuki Coupling Workflow Aniline This compound Reaction Suzuki Coupling (90°C, 8h, N₂ atm) Aniline->Reaction BoronicAcid Cyclopropylboronic Acid BoronicAcid->Reaction Catalyst PdCl₂(dppf) Catalyst->Reaction Base K₃PO₄ Base->Reaction Solvent 1,4-Dioxane Solvent->Reaction Extraction Aqueous Workup & EtOAc Extraction Reaction->Extraction Purification Flash Chromatography Extraction->Purification Product 4-Chloro-5-cyclopropyl-2-fluoroaniline Purification->Product

Use of the title compound in a Suzuki coupling reaction.

Experimental Protocol: Synthesis of 4-chloro-5-cyclopropyl-2-fluoroaniline [11]

  • Reaction Setup: To a solution of this compound (8.06 g, 35.9 mmol) in 1,4-dioxane (200 mL), add cyclopropylboronic acid (4.63 g, 53.9 mmol), potassium phosphate (K₃PO₄) (15.2 g, 71.8 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3.15 g, 4.31 mmol).

  • Reaction Conditions: Stir the mixture at 90 °C under a nitrogen atmosphere for 8 hours.

  • Workup: After cooling, add water (100 mL) to the reaction mixture and extract the product with ethyl acetate (2 x 150 mL).

  • Purification: Wash the combined organic extracts with brine, concentrate, and purify the crude product by flash chromatography (0-40% ethyl acetate in petroleum ether) to afford 4-chloro-5-cyclopropyl-2-fluoroaniline as a yellow oil (5.4 g, 81% yield).

Applications and Mechanisms of Action

Agrochemicals

This compound is described as a herbicidal agent.[1] It is reported to be applied as a foliar spray and acts by inhibiting photosynthesis, leading to plant death.[1] Many anilide-based herbicides function by targeting Photosystem II (PSII) in the chloroplasts.

G cluster_pathway Herbicidal Mechanism: Photosystem II Inhibition Herbicide 5-Bromo-4-chloro- 2-fluoroaniline D1 D1 Protein (Plastoquinone Binding Site) Herbicide->D1 Binds to PSII Photosystem II (PSII) Thylakoid Membrane PQ Plastoquinone (PQ) D1->PQ Blocks Binding ETC Electron Transport Chain PQ->ETC Inhibits Electron Flow ATP_NADPH ATP & NADPH Synthesis ETC->ATP_NADPH Stops ROS Reactive Oxygen Species (ROS) ETC->ROS Leads to Buildup of CO2_Fixation CO₂ Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Prevents PlantDeath Plant Death CO2_Fixation->PlantDeath Leads to Starvation Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Damage->PlantDeath

Proposed mechanism of action for herbicidal activity.

The proposed mechanism involves the aniline binding to the D1 protein within the PSII complex. This binding event competitively inhibits the binding of plastoquinone (PQ), a crucial mobile electron carrier. The blockage of the PQ binding site interrupts the photosynthetic electron transport chain, halting the production of ATP and NADPH. This cessation of energy production prevents carbon dioxide fixation and leads to the generation of reactive oxygen species (ROS), which cause rapid cellular damage and ultimately, plant death.

Pharmaceutical and Chemical Synthesis

The trifunctional nature of this compound makes it an attractive starting material for the synthesis of complex organic molecules. The bromine atom is particularly susceptible to substitution via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or heterocyclic moieties. The amino group can be readily acylated, alkylated, or converted into a diazonium salt for further transformations. This versatility makes it a key building block for creating libraries of compounds for drug discovery and materials science.[5][11]

References

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and proposed experimental protocols for 5-Bromo-4-chloro-2-fluoroaniline. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data from closely related compounds to provide a broader context for researchers.

Core Chemical Properties

This compound is a halogenated aniline derivative with potential applications in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.

Structural and General Information
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 111010-07-2
Molecular Formula C₆H₄BrClFN
Molecular Weight 224.46 g/mol
Appearance White to light yellow crystalline solid (presumed, based on isomers)[1]
Solubility Soluble in alcohols, ethers, and chlorinated solvents (presumed, based on isomers)[1]
Physical Properties
PropertyValue (this compound)Comparative Value (5-Bromo-2-chloro-4-fluoroaniline)Source
Melting Point Data not available~ 70-74 °C[1]
Boiling Point Data not availableData not available
Density Data not availableData not available

Safety and Handling

As with any chemical substance, this compound should be handled with care in a well-ventilated laboratory setting, and appropriate personal protective equipment (PPE) should be worn.

Hazard Identification
Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Measures
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.

Proposed Experimental Protocols

While specific, validated experimental protocols for this compound are not available in the reviewed literature, the following methodologies are proposed based on established procedures for the synthesis and analysis of similar halogenated anilines.

Proposed Synthesis Pathway

A plausible synthesis route for this compound involves the reduction of a corresponding nitroaromatic precursor. This is a common and effective method for the preparation of anilines.

Synthesis_Pathway Start 4-Chloro-2-fluoro-5-nitrotoluene Intermediate1 Reduction (e.g., Fe/HCl or SnCl2/HCl) Start->Intermediate1 Reduction of nitro group Product This compound Intermediate1->Product

Caption: Proposed synthesis of this compound.

Experimental Details (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 4-chloro-2-fluoro-5-nitrotoluene.

  • Reduction: A reducing agent such as iron powder in the presence of a catalytic amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid, is added portion-wise to the reaction mixture.

  • Heating: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the solid catalyst. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a basic pH is achieved.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Proposed Analytical Workflow

The purity and identity of the synthesized this compound can be assessed using a combination of chromatographic and spectroscopic techniques.

Analytical_Workflow cluster_0 Purity & Identification cluster_1 Structural Elucidation HPLC HPLC Analysis Purified_Product Purified Product HPLC->Purified_Product GCMS GC-MS Analysis GCMS->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR IR Spectroscopy MS Mass Spectrometry Crude_Product Crude Product Crude_Product->HPLC Purity Check Crude_Product->GCMS Impurity Profile Purified_Product->NMR Purified_Product->IR Purified_Product->MS

Caption: Proposed analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) - Hypothetical Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Spectroscopic Analysis:

While experimental spectra for this compound are not available, researchers can predict the expected spectral features based on its structure and data from similar compounds.

  • ¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the electron-withdrawing and donating effects of the substituents. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached functional groups.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-X (C-F, C-Cl, C-Br) stretching in the fingerprint region are anticipated.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (224.46), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Applications in Research and Development

Halogenated anilines are valuable building blocks in medicinal chemistry and agrochemical research. The specific substitution pattern of this compound makes it a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities. One cited application for this compound is as a herbicidal agent that functions by inhibiting photosynthesis. Further research could explore its potential as a scaffold for the development of new pharmaceutical compounds, leveraging the reactivity of the amine and the halogen substituents for various coupling reactions.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols. The proposed experimental protocols are hypothetical and would require optimization and validation.

References

Synthesis of 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

5-Bromo-4-chloro-2-fluoroaniline is a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. Its polysubstituted aromatic ring serves as a versatile scaffold for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of the bromo, chloro, and fluoro substituents, along with the reactive amine group, allows for regioselective modifications, making it a valuable building block in drug discovery and development. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Proposed Synthetic Pathway

The synthesis of this compound can be effectively achieved through a three-step sequence starting from the commercially available 4-chloro-2-fluoroaniline. This strategy involves the protection of the reactive amino group, followed by regioselective bromination, and concluding with deprotection to yield the target compound.

The proposed three-step synthesis is as follows:

  • Acetylation of 4-chloro-2-fluoroaniline: The amino group of the starting material is protected as an acetamide. This is crucial for controlling the reactivity of the aromatic ring and directing the subsequent electrophilic substitution.

  • Bromination of N-(4-chloro-2-fluorophenyl)acetamide: The acetylated intermediate undergoes electrophilic aromatic substitution with a suitable brominating agent. The acetamido group, being an ortho-para director, facilitates the introduction of the bromine atom at the desired C-5 position.

  • Hydrolysis of N-(5-bromo-4-chloro-2-fluorophenyl)acetamide: The protecting acetyl group is removed under acidic conditions to afford the final product, this compound.

Data Presentation

Table 1: Reactants and Products

Compound NameMolecular FormulaMolar Mass ( g/mol )
4-chloro-2-fluoroanilineC₆H₅ClFN145.56
Acetic AnhydrideC₄H₆O₃102.09
N-(4-chloro-2-fluorophenyl)acetamideC₈H₇ClFNO187.60
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
N-(5-bromo-4-chloro-2-fluorophenyl)acetamideC₈H₆BrClFNO266.49
This compoundC₆H₄BrClFN224.46[1]

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperatureTypical Yield (%)
1AcetylationAcetic AnhydrideAcetic AcidReflux>90
2BrominationN-BromosuccinimideAcetonitrileRoom Temperature80-90
3Hydrolysis (Deacetylation)Hydrochloric AcidEthanol/WaterReflux>90

Experimental Protocols

Step 1: Synthesis of N-(4-chloro-2-fluorophenyl)acetamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.5 g (0.1 mol) of 4-chloro-2-fluoroaniline in 50 mL of glacial acetic acid.

  • Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60 °C to afford N-(4-chloro-2-fluorophenyl)acetamide.

Step 2: Synthesis of N-(5-bromo-4-chloro-2-fluorophenyl)acetamide

  • In a 250 mL round-bottom flask protected from light, dissolve 18.8 g (0.1 mol) of N-(4-chloro-2-fluorophenyl)acetamide in 100 mL of acetonitrile.

  • Add 18.7 g (0.105 mol) of N-bromosuccinimide (NBS) to the solution in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 150 mL of dichloromethane and wash with 50 mL of saturated sodium thiosulfate solution, followed by 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield N-(5-bromo-4-chloro-2-fluorophenyl)acetamide.

Step 3:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 26.6 g (0.1 mol) of N-(5-bromo-4-chloro-2-fluorophenyl)acetamide in a mixture of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9, while keeping the temperature below 20 °C.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

Synthesis_of_5_Bromo_4_chloro_2_fluoroaniline Start 4-chloro-2-fluoroaniline Intermediate1 N-(4-chloro-2-fluorophenyl)acetamide Start->Intermediate1 Step 1: Acetylation Acetic Anhydride, Acetic Acid, Reflux Intermediate2 N-(5-bromo-4-chloro-2-fluorophenyl)acetamide Intermediate1->Intermediate2 Step 2: Bromination NBS, Acetonitrile, RT FinalProduct This compound Intermediate2->FinalProduct Step 3: Hydrolysis HCl, Ethanol/Water, Reflux

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-fluoroaniline is a halogenated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional substitution pattern on the aniline ring offers multiple reaction sites for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and functional materials. This technical guide provides a comprehensive overview of the molecular structure, available physicochemical data, a potential synthetic pathway, and an example of its application in cross-coupling reactions.

Molecular Structure and Properties

This compound is characterized by an aniline core substituted with three different halogen atoms: bromine, chlorine, and fluorine. The specific arrangement of these substituents dictates its reactivity and physical properties.

Physicochemical Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for the target compound and a structurally related isomer for comparative purposes. Researchers should independently verify these properties through experimentation.

PropertyValueSource / Notes
IUPAC Name This compound-
CAS Number 111010-07-2[1]
Molecular Formula C₆H₄BrClFN[1]
Molecular Weight 224.46 g/mol [1]
Appearance White to light yellow crystalline solidInferred from related compounds[2]
Melting Point Data not available for this isomer. (Isomer 5-Bromo-2-chloro-4-fluoroaniline has a reported melting point of 70-74 °C)[2]
Boiling Point Data not available-
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and chlorinated hydrocarbonsInferred from related compounds[2]
Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted anilines, such as the reduction of a corresponding nitroaromatic precursor. The selective hydrogenation of halonitrobenzenes is a common and effective method for producing haloanilines.[4][5][6][7][8]

Proposed Synthetic Pathway: Reduction of 2-Bromo-1-chloro-5-fluoro-4-nitrobenzene

A potential precursor, 2-Bromo-1-chloro-5-fluoro-4-nitrobenzene, could be reduced to yield the target aniline.

G Precursor 2-Bromo-1-chloro-5-fluoro-4-nitrobenzene Reagents Reducing Agent (e.g., SnCl2, HCl or H2, Pd/C) Precursor->Reagents Product This compound Reagents->Product Reduction

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Nitroarene Reduction (Adapted)

This protocol is a general guideline and would require optimization for the specific substrate.

Materials:

  • 2-Bromo-1-chloro-5-fluoro-4-nitrobenzene

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C))

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (if using SnCl₂, e.g., concentrated Hydrochloric acid)

  • Base for workup (e.g., Sodium bicarbonate solution)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment for inert atmosphere reactions (if using Pd/C)

Procedure using SnCl₂/HCl:

  • In a round-bottom flask, dissolve the nitroaromatic precursor in a suitable solvent like ethanol.

  • Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. The molar excess of the reducing agent should be determined based on stoichiometry (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate until the solution is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Application in Organic Synthesis: Suzuki Coupling Reaction

This compound is a valuable intermediate in cross-coupling reactions. A patent for the synthesis of pyrido[4,3-d]pyrimidine compounds describes a Suzuki coupling reaction where the bromine atom of this compound is selectively coupled with a boronic acid.[9]

Experimental Workflow: Suzuki Coupling

G Start This compound + Cyclopropylboronic acid Reaction Reaction Conditions: - PdCl2(dppf) (catalyst) - K3PO4 (base) - 1,4-Dioxane (solvent) - 90 °C, 8 h, under N2 Start->Reaction Workup Workup: 1. Add Water 2. Extract with EtOAc 3. Wash with brine 4. Concentrate Reaction->Workup Purification Purification: Flash Chromatography Workup->Purification Product 4-chloro-5-cyclopropyl-2-fluoroaniline Purification->Product

Caption: Suzuki coupling of this compound.

Experimental Protocol (Adapted from a Patent)[9]

Materials:

  • This compound (CAS 111010-07-2)

  • Cyclopropylboronic acid

  • Potassium phosphate (K₃PO₄)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane, add cyclopropylboronic acid (1.5 eq), potassium phosphate (2.0 eq), and PdCl₂(dppf) (0.12 eq).

  • Stir the mixture at 90 °C under a nitrogen atmosphere for 8 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[11][12] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[11][12]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. While comprehensive physicochemical and spectroscopic data are not yet widely available, its utility has been demonstrated in cross-coupling reactions. The synthetic and reaction protocols outlined in this guide provide a foundation for researchers to utilize this compound in their drug discovery and materials science endeavors. Further characterization of its physical and chemical properties is encouraged to expand its application in the scientific community.

References

Physical and chemical properties of 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Bromo-4-chloro-2-fluoroaniline (CAS No. 111010-07-2). This halogenated aniline is a key building block in organic synthesis, with applications in the development of novel pharmaceutical and agrochemical compounds. This document summarizes its known physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its mechanism of action as a herbicidal agent. The information is presented to support researchers and professionals in leveraging this compound for their scientific endeavors.

Chemical Identity and Physical Properties

This compound is a polysubstituted aniline with the molecular formula C₆H₄BrClFN. Its structure is characterized by a benzene ring functionalized with an amino group and three halogen atoms, which impart specific reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 111010-07-2[1][2][3][4]
Molecular Formula C₆H₄BrClFN[1][2][3][4]
Molecular Weight 224.46 g/mol [1][2][3][4]
IUPAC Name This compound[2]
SMILES C1=C(C(=CC(=C1Br)Cl)F)N[1]
InChI Key FAWFPJSYUUKRCM-UHFFFAOYSA-N[5]
Appearance White to light yellow crystalline solid[6]
Melting Point Data not available in published literature.
Boiling Point Data not available in published literature.
Density Data not available in published literature.
Solubility Soluble in 1,4-dioxane. Assumed to be soluble in other organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[6]
pKa Data not available in published literature.

Spectral Data

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its amino and halogen substituents. The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. The halogen atoms, particularly the bromine, are susceptible to displacement via nucleophilic aromatic substitution and participate in cross-coupling reactions.

The bromine atom at the 5-position is a particularly useful handle for synthetic transformations, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.[7]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A specific, detailed synthesis protocol for this compound is not widely published. However, a general multi-step synthesis starting from a related substituted aniline can be proposed based on established organic chemistry principles. A plausible synthetic route could involve the bromination and chlorination of 2-fluoroaniline, with careful control of regioselectivity. The following is a representative protocol for the synthesis of a related haloaniline, which can be adapted by experienced chemists.[8]

Reaction Scheme (Illustrative): Starting Material: 2-fluoroaniline

  • Protection of the amino group: Acetylation of 2-fluoroaniline to form 2-fluoroacetanilide.

  • Halogenation: Sequential electrophilic aromatic substitution reactions to introduce bromine and chlorine at the desired positions. The directing effects of the acetamido and fluoro groups will influence the regioselectivity.

  • Deprotection: Hydrolysis of the acetamido group to yield the final product, this compound.

General Procedure for Halogenation of a Protected Aniline:

  • Dissolve the protected aniline in a suitable solvent (e.g., acetic acid).

  • Slowly add the halogenating agent (e.g., N-bromosuccinimide for bromination, N-chlorosuccinimide for chlorination) at a controlled temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and precipitate the product by adding water.

  • Isolate the product by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Workflow for a Representative Synthesis:

start 2-Fluoroaniline step1 Protection (Acetylation) start->step1 Acetic Anhydride step2 Halogenation (Bromination & Chlorination) step1->step2 NBS / NCS step3 Deprotection (Hydrolysis) step2->step3 Acid/Base end_product This compound step3->end_product

Illustrative synthetic workflow for haloanilines.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., Rxi-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250-280°C.

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).

  • Ionization Mode: Electron Ionization (EI).

  • Detector: Mass Spectrometer scanning a suitable mass range.[10]

Experimental Workflow for Purity Analysis:

sample This compound Sample dissolution Dissolve in appropriate solvent sample->dissolution hplc HPLC Analysis dissolution->hplc gcms GC-MS Analysis dissolution->gcms data_analysis Data Analysis and Purity Determination hplc->data_analysis gcms->data_analysis

General workflow for the analytical characterization.

Biological Activity and Signaling Pathways

This compound is reported to have herbicidal activity through the inhibition of photosynthesis.[4] Herbicides that inhibit photosynthesis typically act on Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Mechanism of Action: These herbicides bind to the D1 protein of the PSII complex, specifically at the QB binding site.[11][12] This binding event blocks the electron transport chain, preventing the transfer of electrons from QA to plastoquinone (QB).[11][12] The blockage of electron flow leads to a halt in CO₂ fixation and the production of ATP and NADPH, which are essential for plant growth.[11] The accumulation of high-energy electrons results in the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[11]

Signaling Pathway of Photosynthesis Inhibition:

cluster_photosynthesis Photosystem II (PSII) light Light Energy psii P680 Reaction Center light->psii pheo Pheophytin psii->pheo Electron Transfer qa Quinone A (QA) pheo->qa qb Plastoquinone (QB) qa->qb block Electron Transport Blocked herbicide This compound herbicide->qb Binds to D1 protein at QB site ros Reactive Oxygen Species (ROS) Formation block->ros Energy Accumulation damage Cell Damage & Death ros->damage

Herbicidal inhibition of the photosynthetic electron transport chain.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique substitution pattern provides multiple reactive sites for synthetic elaboration. While some of its physical properties are not yet fully characterized in publicly available literature, its utility as a synthetic building block is evident. This guide provides a foundational understanding of its properties, representative experimental procedures, and biological mode of action to aid researchers in its application. As with any chemical reagent, proper safety and handling procedures are paramount.

References

5-Bromo-4-chloro-2-fluoroaniline: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-4-chloro-2-fluoroaniline, a halogenated aniline derivative. Due to the limited availability of data for this specific compound, this document synthesizes safety information from structurally similar chemicals to provide a robust guide for laboratory and research settings. The following protocols and recommendations are intended for use by trained professionals and should be supplemented by a thorough understanding of safe laboratory practices.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[1][6][7][8] Prolonged or repeated exposure may cause damage to organs. It is also expected to be very toxic to aquatic life with long-lasting effects.

GHS Hazard Classification (Predicted)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][3]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[5]
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[1][7][9]
Specific Target Organ Toxicity - Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger

Pictograms:

alt text
alt text
alt text

Physical and Chemical Properties

PropertyValue (for 4-Bromo-2-fluoroaniline)
Molecular FormulaC6H5BrFN[6]
Molecular Weight190.01 g/mol [5][9]
AppearanceSolid[9]
Melting Point40-42 °C[9]
Flash Point104 °C (219.2 °F) - closed cup[6][9]

Safe Handling and Storage

Handling:

  • Work under a chemical fume hood.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[2][3]

  • Avoid contact with skin and eyes.[10]

  • Wash hands and face thoroughly after handling.[10]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Use only outdoors or in a well-ventilated area.[2][3]

  • Immediately change contaminated clothing.

  • Apply preventive skin protection.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep locked up or in an area accessible only to qualified or authorized persons.

  • The compound may be light-sensitive and air-sensitive; store under an inert gas.[8]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Wear appropriate protective gloves to prevent skin exposure.[11]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] A dust mask type N95 (US) is recommended.[9]

First Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration.[12] Call a physician immediately.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[10] Call a physician immediately.
Eye Contact Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing.[10] Call an ophthalmologist.
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[13] Immediately make the victim drink water (two glasses at most). Call a physician or Poison Control Center immediately.[1][14]

Accidental Release and Disposal

Accidental Release:

  • Evacuate Personnel: Evacuate the danger area and consult an expert.

  • Ensure Ventilation: Ensure adequate ventilation.[10]

  • Personal Precautions: Avoid dust formation and inhalation.[10] Avoid substance contact. Use personal protective equipment as outlined in Section 4.

  • Containment: Do not let the product enter drains.[10] Cover drains.

  • Clean-up: Pick up and arrange disposal without creating dust.[10] Sweep up and shovel into suitable, closed containers for disposal.[8][13]

Disposal:

Dispose of contents/container to an approved waste disposal plant.[2][3][8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][10]

  • Specific Hazards: Development of hazardous combustion gases or vapors is possible in the event of a fire. These may include carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen chloride gas.[10][13]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][10] Stay in the danger area only with a self-contained breathing apparatus. Prevent skin contact by wearing suitable protective clothing.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with strict adherence to the safety precautions outlined in this guide. All manipulations should be carried out in a certified chemical fume hood by personnel trained in handling hazardous materials. A detailed risk assessment should be conducted before any new procedure is initiated.

Visualized Workflow: Handling a Chemical Spill

The following diagram illustrates a logical workflow for safely managing an accidental spill of this compound.

Spill_Response_Workflow cluster_0 Spill Response Protocol for this compound start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) assess->don_ppe Minor Spill report Report the Incident assess->report Major Spill Follow Emergency Procedures contain Contain the Spill (Use inert absorbent material) don_ppe->contain cleanup Clean Up Spill (Avoid creating dust) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (In a sealed, labeled container) decontaminate->dispose dispose->report end Procedure Complete report->end

Caption: Workflow for handling a chemical spill.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal safety review and risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety guidelines.

References

The Reactivity Profile of Polyhalogenated Anilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated anilines are a critical class of compounds in organic synthesis, serving as versatile building blocks for the construction of complex molecules, particularly in the fields of pharmaceuticals and materials science. Their unique electronic and steric properties, governed by the nature, number, and position of halogen substituents, dictate their reactivity in a wide range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity profile of polyhalogenated anilines, focusing on their synthesis, electrophilic and nucleophilic substitution reactions, and their utility in modern cross-coupling methodologies. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and visualizations of reaction mechanisms and relevant biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

Anilines bearing multiple halogen atoms exhibit a rich and varied chemical reactivity. The strong electron-withdrawing nature of halogens deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, the carbon-halogen bond provides a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Understanding the interplay of these electronic and steric effects is paramount for the strategic design and synthesis of novel chemical entities. This guide will delve into the core aspects of polyhalogenated aniline reactivity, providing both theoretical understanding and practical guidance.

Synthesis of Polyhalogenated Anilines

The direct halogenation of aniline is often difficult to control, leading to the formation of polyhalogenated products. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline as a white precipitate[1][2]. To achieve more selective halogenation, the strongly activating amino group is often protected, for example, by acetylation, to moderate the ring's reactivity[3].

A common synthetic route to polyhalogenated anilines involves the direct halogenation of aniline or its derivatives. For example, 2,4,6-trichloroaniline can be synthesized by reacting dry aniline with chlorine gas in an anhydrous carbon tetrachloride solution[4].

Key Reactions and Reactivity Profile

Electrophilic Aromatic Substitution

The amino group in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and directing incoming electrophiles to the ortho and para positions[1][2]. However, the presence of multiple electron-withdrawing halogen atoms significantly deactivates the ring, making electrophilic substitution reactions more challenging compared to aniline itself.

Nucleophilic Aromatic Substitution (SNAr)

Polyhalogenated anilines, particularly those with a high degree of halogenation, are activated towards nucleophilic aromatic substitution. The electron-withdrawing halogens stabilize the negatively charged Meisenheimer intermediate formed during the reaction[5][6]. The reactivity of the leaving group follows the general trend: F > Cl > Br > I.

Transition Metal-Catalyzed Cross-Coupling Reactions

Polyhalogenated anilines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond in the oxidative addition step, which is often rate-determining, follows the order: I > Br > Cl >> F. This differential reactivity allows for selective, sequential functionalization of polyhalogenated systems.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. Polyhalogenated anilines readily participate in this reaction, with the reactivity being dependent on the halogen.

. Table 1: Suzuki-Miyaura Coupling of Polyhalogenated Anilines

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloroanilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001885[7]
23,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux2495[8]
32,4,6-Trihalogenopyrido[2,3-d]pyrimidinesPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100--[9]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is particularly useful for the synthesis of more complex aniline derivatives from simpler polyhalogenated precursors.

. Table 2: Buchwald-Hartwig Amination of Polyhalogenated Anilines

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
11,2,4,5-TetrachlorobenzeneMorpholinePd(dba)₂/DavePhosNaOtBuToluene10024Moderate[10]
2ChlorobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater8024High[2]
3Aryl Chlorides1°/2° Amines, Imines[Pd(IPr)(P(o-tolyl)₃)]KOtBuDioxane100-Excellent[11]

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. Iodo- and bromoanilines are particularly reactive substrates for this transformation.

. Table 3: Sonogashira Coupling of Polyhalogenated Anilines

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1o-IodoanilineTerminal alkynesPdCl₂(PPh₃)₂/CuIEt₃NMeCN--High[12]
2Aryl IodidesTerminal alkynesPd₁@NC/CuI/PPh₃NEt₃MeCN8024~40[13]
35-Iodouracil PNA-residuesVarious alkynesPd/Cu-Solution/Solid Phase--38-53 (soln), quant. (solid)[14]

The Stille coupling involves the reaction of an organostannane with an organic halide. While effective, the toxicity of organotin compounds is a significant drawback.

Experimental Protocols

Synthesis of 2,4,6-Trichloroaniline

Materials:

  • Aniline

  • Chlorine gas

  • Carbon tetrachloride (anhydrous)

Procedure:

  • Dissolve dry aniline in anhydrous carbon tetrachloride in a reaction vessel.

  • Bubble dry chlorine gas through the solution.

  • 2,4,6-Trichloroaniline will precipitate as a white solid.

  • Filter the precipitate and wash with a small amount of cold carbon tetrachloride.

  • Dry the product under vacuum. Note: The reaction must be carried out under anhydrous conditions to prevent the formation of aniline black.[4]

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Polyhalogenated aniline (e.g., 2,4-dichloroaniline)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a reaction flask, add the polyhalogenated aniline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.5-2 mol%), and phosphine ligand (1-4 mol%).

  • Add the base (2.0-3.0 equiv).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Polyhalogenated aniline (or other aryl halide)

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium catalyst (1-2 mol%) and phosphine ligand (2-4 mol%) to a dry Schlenk flask.

  • Add the base (1.2-1.5 equiv).

  • Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the flask, remove from the glovebox, and heat in a preheated oil bath at the desired temperature under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Spectroscopic Data

Table 4: Spectroscopic Data for Selected Polyhalogenated Anilines

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)Reference
4-Fluoroaniline3.60 (s, 2H), 6.62 (dd, 2H), 6.89 (t, 2H)115.69 (d), 116.10 (d), 142.57 (d), 156.38 (d)--[12]
4-Chloroaniline-116.25, 123.16, 129.13, 144.95--[12]
4-Bromoaniline7.21 (d, 2H), 6.54 (d, 2H), 3.35 (s, 2H)---[15]
2,4-Dichloroaniline----[1]
2,3,5,6-Tetrafluoroaniline--SOLUTION (10% CCl₄ FOR 3800-1330, 10% CS₂ FOR 1330-400)-[4]
2,3,4,5-Tetrafluoroaniline--Transmission-[16]

Applications in Drug Development

Polyhalogenated anilines are prevalent scaffolds in many kinase inhibitors used in cancer therapy. The halogen atoms can form crucial interactions within the ATP-binding pocket of kinases and modulate the pharmacokinetic properties of the drug molecules.

Inhibition of EGFR and MAPK Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Many small molecule inhibitors targeting kinases within these pathways incorporate a polyhalogenated aniline moiety. For instance, 4-anilinoquinazoline derivatives with halogen substitutions on the aniline ring have shown potent inhibitory activity against EGFR[17]. The potency of these inhibitors is highly dependent on the nature and position of the halogen substituent[17].

EGFR_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Polyhalogenated Aniline Inhibitor Inhibitor->EGFR Inhibits Inhibitor->MEK Inhibits

. Table 5: IC₅₀ Values of Halogenated 4-Anilinoquinazoline EGFR Inhibitors

Halogen at C3'IC₅₀ (nM)
H29
F3.8
Cl0.31
Br0.025
I0.89
(Data from[17])

Structure-Reactivity Relationships

The reactivity of polyhalogenated anilines in cross-coupling reactions is a direct consequence of the carbon-halogen bond strength. This predictable trend allows for the rational design of synthetic routes involving sequential, site-selective functionalization.

Reactivity_Trend Reactivity Reactivity in Oxidative Addition Iodo Iodoanilines Bromo Bromoanilines Iodo->Bromo Chloro Chloroanilines Bromo->Chloro Fluoro Fluoroanilines Chloro->Fluoro

Conclusion

Polyhalogenated anilines are a valuable and versatile class of compounds with a rich reactivity profile. Their utility in organic synthesis, particularly in the construction of pharmaceutically relevant molecules, is well-established. A thorough understanding of their synthesis, reactivity in various transformations, and the structure-reactivity relationships governed by the halogen substituents is crucial for their effective application in modern drug discovery and materials science. This guide has provided a comprehensive overview of these aspects, offering detailed protocols, quantitative data, and visual representations to aid researchers in this exciting field.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential research applications of the novel chemical intermediate, 5-Bromo-4-chloro-2-fluoroaniline. This document outlines the compound's chemical properties, potential synthetic routes, and key areas for future investigation, particularly in the realm of targeted cancer therapy.

Introduction

This compound is a polysubstituted aromatic amine with the molecular formula C₆H₄BrClFN. Its unique substitution pattern, featuring three different halogen atoms and an amino group, makes it a highly attractive building block for the synthesis of complex organic molecules. The presence of bromine, chlorine, and fluorine atoms at specific positions on the aniline ring offers multiple reactive sites for various chemical transformations, enabling the generation of diverse molecular libraries for biological screening. Halogenated anilines are privileged structures in medicinal chemistry, frequently serving as key intermediates in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through mechanisms such as halogen bonding.

Physicochemical Properties and Spectroscopic Data

While comprehensive experimental spectroscopic data for this compound is not widely available in the public domain, its basic properties can be summarized. Further detailed analysis by researchers is highly encouraged.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 111010-07-2[1][2][3]
Molecular Formula C₆H₄BrClFN[1][2]
Molecular Weight 224.46 g/mol [1][2][4]
Appearance White to yellow crystalline powder (predicted)General knowledge of similar anilines
Melting Point ~70-74 °C (for the related 5-Bromo-2-chloro-4-fluoroaniline)[5]
Solubility Soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons (predicted)[5]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR Chemical shifts for aromatic protons are expected in the range of 6.5-7.5 ppm, with coupling patterns influenced by the fluorine, bromine, and chlorine substituents. The amine protons would likely appear as a broad singlet.
¹³C NMR Aromatic carbons would resonate between 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant.
IR (Infrared) Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-X (halogen) stretching would be observed.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 223/225/227, reflecting the isotopic distribution of bromine and chlorine.

Note: The data in Table 2 is predicted based on the analysis of structurally similar compounds. Experimental verification is required.

Potential Research Areas

The trifunctional nature of this compound, with its amino group and two different halogen atoms (bromine and chlorine) at positions amenable to cross-coupling reactions, opens up a vast landscape for synthetic exploration and drug discovery.

Kinase Inhibitors for Oncology

A highly promising area of research for derivatives of this compound is the development of novel kinase inhibitors. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in the BRAF kinase, is a hallmark of many cancers, including melanoma.[6][7][8]

Halogenated anilines are key components of many approved BRAF inhibitors. For instance, the structure of Vemurafenib, a potent BRAF V600E inhibitor, features a substituted fluoroaniline moiety. The strategic placement of halogens can enhance binding affinity to the kinase's active site and improve pharmacokinetic properties. This compound provides a unique scaffold to synthesize novel pan-RAF inhibitors or mutant-specific inhibitors that could overcome acquired resistance to existing therapies.[9][10]

Below is a diagram illustrating the BRAF signaling pathway, a key target for inhibitors derived from this novel aniline.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor Potential Inhibitor (Derived from 5-Bromo-4-chloro- 2-fluoroaniline) Inhibitor->BRAF Synthesis_Workflow Start 4-Chloro-2-fluoroaniline Bromination Bromination Start->Bromination Aniline This compound Bromination->Aniline Acylation Acylation/Sulfonylation of -NH2 Aniline->Acylation Suzuki Suzuki Coupling (at -Br) Aniline->Suzuki Buchwald Buchwald-Hartwig Amination (at -Br or -Cl) Aniline->Buchwald AmideDeriv Amide/Sulfonamide Derivatives Acylation->AmideDeriv ArylDeriv Aryl/Heteroaryl Derivatives Suzuki->ArylDeriv AmineDeriv Di- or Tri-substituted Aniline Derivatives Buchwald->AmineDeriv Screening Biological Screening (e.g., Kinase Assays) AmideDeriv->Screening ArylDeriv->Screening AmineDeriv->Screening

References

A Technical Guide to Substituted Fluoroanilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the synthesis, properties, and applications of substituted fluoroanilines, providing key data and experimental insights for their use in scientific research and pharmaceutical development.

Substituted fluoroanilines are a critical class of organic compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials. The introduction of fluorine atoms into the aniline scaffold profoundly influences the molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive literature review of substituted fluoroanilines, focusing on their synthesis, spectroscopic characterization, and biological activities, with a particular emphasis on their role in drug discovery.

Synthesis of Substituted Fluoroanilines

The synthesis of substituted fluoroanilines is most commonly achieved through the reduction of the corresponding fluoronitrobenzene precursors. Catalytic hydrogenation and metal-acid reduction are the two primary methods employed for this transformation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, high-yield method for the synthesis of fluoroanilines.[3][4] This process typically involves the use of a platinum or palladium catalyst on a carbon support (Pt/C or Pd/C) under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene [4]

  • Materials: 3-chloro-4-fluoronitrobenzene, 1% Platinum on carbon (Pt/C) catalyst, high-purity nitrogen gas, high-purity hydrogen gas.

  • Equipment: High-pressure reaction kettle (autoclave) with stirring and temperature control, filtration apparatus, distillation/rectification apparatus.

  • Procedure:

    • Charge the reaction kettle with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of substrate to catalyst should be between 200:1 and 400:1.

    • Seal the reactor and purge the system three times with high-purity nitrogen gas to remove any air.

    • Following the nitrogen purge, purge the system three times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).

    • Heat the reaction mixture to the target temperature (e.g., 80°C) while stirring vigorously.

    • Maintain the reaction for the specified time (e.g., 5 hours), monitoring the reaction progress by TLC or HPLC if possible.

    • Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

    • Filter the hot reaction mixture to remove the Pt/C catalyst.

    • Purify the crude product by vacuum distillation to obtain 3-chloro-4-fluoroaniline with a purity of >99.5%.

Experimental Protocol: Hydrogenation of ortho-Fluoronitrobenzene [5]

  • Materials: ortho-fluoronitrobenzene, Al2O3-supported Pt catalyst with metal promoters (e.g., Pd, Sn, Zn, K, Co, Ga, In, Mn, Ag, or Ce), nitrogen gas, hydrogen gas.

  • Equipment: Fixed-bed reactor, condenser, oil-water separator.

  • Procedure:

    • Pack the fixed-bed reactor with the catalyst and purge with nitrogen.

    • Introduce a nitrogen-diluted reducing gas and raise the reactor temperature to 120°C - 280°C.

    • Mix ortho-fluoronitrobenzene vapor with preheated hydrogen (150°C - 260°C).

    • Introduce the gaseous mixture into the reactor to initiate catalytic hydrogenation.

    • Condense the product vapor and separate the liquid 2-fluoroaniline using an oil-water separator. This method can achieve 100% molar conversion of ortho-fluoronitrobenzene.[5]

Table 1: Comparison of Synthetic Methods for 3-Chloro-4-fluoroaniline [3]

ParameterCatalytic HydrogenationIron Reduction
Starting Material 3-chloro-4-fluoronitrobenzene3-chloro-4-fluoronitrobenzene
Reducing Agent Hydrogen gas (H₂)Iron powder (Fe)
Catalyst/Promoter Platinum on Carbon (Pt/C)Hydrochloric acid (HCl)
Solvent Typically solvent-free or in an alcoholEthanol/Water
Temperature 80 - 120 °C80 - 90 °C
Pressure 0.5 - 5.0 MPaAtmospheric
Typical Yield > 99%~90%
Purity > 99.5%High, requires purification
Key Advantages High purity and yield, environmentally friendlyLower pressure requirements
Key Disadvantages Requires high-pressure equipmentFormation of iron sludge waste
Diazotization and Sandmeyer-type Reactions

Fluoroanilines can be converted to a variety of other substituted compounds via diazotization followed by Sandmeyer or related reactions. The primary amino group is transformed into a diazonium salt, which is a versatile intermediate.

Experimental Protocol: Diazotization of 3-Chloro-4-fluoroaniline [6]

  • Materials: 3-Chloro-4-fluoroaniline, concentrated hydrochloric acid, sodium nitrite, deionized water.

  • Equipment: Beaker, magnetic stirrer, ice-salt bath.

  • Procedure:

    • Suspend 1.46 g (0.01 mol) of 3-Chloro-4-fluoroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of deionized water in a beaker.

    • Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

    • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

    • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The diazonium salt is typically used immediately in subsequent reactions.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of fluoroanilines are significantly influenced by the position of the fluorine substituent.

Table 2: Physicochemical Properties of Fluoroaniline Isomers

Property2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
CAS Number 348-54-9372-19-0371-40-4
Molecular Formula C₆H₆FNC₆H₆FNC₆H₆FN
Molar Mass ( g/mol ) 111.12111.12111.12
Boiling Point (°C) 175-177186187-188
Melting Point (°C) -29-1.9-1.1
pKa (conjugate acid) 3.203.514.65
logP 1.131.131.15

Spectroscopic Data

The following table summarizes key spectroscopic data for 3-chloro-4-fluoroaniline and its derivatives.[7]

Table 3: ¹H NMR Spectral Data (CDCl₃) [7]

CompoundAr-H Chemical Shifts (δ, ppm)Other Chemical Shifts (δ, ppm)
3-Chloro-4-fluoroaniline 7.08 (dd, J=8.7, 2.7 Hz, 1H), 6.95 (t, J=8.7 Hz, 1H), 6.65 (ddd, J=8.7, 4.5, 2.7 Hz, 1H)3.75 (br s, 2H, -NH₂)
2-Chloro-4-fluoroaniline 7.02 (dd, J=8.7, 5.4 Hz, 1H), 6.85 (dd, J=8.7, 3.0 Hz, 1H), 6.75 (td, J=8.7, 3.0 Hz, 1H)3.80 (br s, 2H, -NH₂)
4-Chloro-2-fluoroaniline 6.95-7.10 (m, 2H), 6.80-6.90 (m, 1H)3.85 (br s, 2H, -NH₂)
N-Acetyl-3-chloro-4-fluoroaniline 7.85 (dd, J=8.8, 2.6 Hz, 1H), 7.55 (m, 1H), 7.05 (t, J=8.8 Hz, 1H)7.20 (br s, 1H, -NH), 2.15 (s, 3H, -CH₃)

Table 4: Key IR Absorption Bands (cm⁻¹) [1][7][8]

Functional Group3-Chloro-4-fluoroaniline2-Chloro-4-fluoroaniline4-Chloro-2-fluoroanilineN-Acetyl-3-chloro-4-fluoroaniline
N-H Stretch (amine) 3480, 33903485, 33953490, 34003290 (amide N-H)
C=O Stretch (amide) ---1665
C-N Stretch 1310131513051320
C-F Stretch 1230124012501235
C-Cl Stretch 770810800775

Table 5: Mass Spectrometry Data (m/z) [7][9]

CompoundMolecular Ion (M⁺)Key Fragment Ions
3-Chloro-4-fluoroaniline 145/147110, 83
2-Chloro-4-fluoroaniline 145/147110, 83
4-Chloro-2-fluoroaniline 145/147110, 83
N-Acetyl-3-chloro-4-fluoroaniline 187/189145/147, 110, 43

Biological Activities and Applications in Drug Discovery

Substituted fluoroanilines are prevalent structural motifs in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The fluorine atom can enhance drug-target interactions and improve metabolic stability.

Anticancer Activity

Fluoroaniline derivatives have shown significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.

Table 6: In Vitro Anticancer Activity of Selected Fluoroaniline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 6 A549 (Lung)0.64[10]
Reduced FQ 4c A549 (Lung)<50[11]
Reduced FQ 4c MCF7 (Breast)<50[11]
Reduced FQ 4c PANC1 (Pancreatic)<50[11]
NitroFQ 3e T47D (Breast)<50[11]
Reduced FQ 4c PC3 (Prostate)<50[11]
5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[4][11]benzoquinone A375 (Melanoma)12.25 (LC₅₀, µg/mL)[12]
Fluorinated diphenylamine chalcone B3 HeLa (Cervical)32.42 (µg/mL)[13]
Fluorinated diphenylamine chalcone B5 HeLa (Cervical)24.53 (µg/mL)[13]
Antimicrobial Activity

Certain substituted fluoroanilines and their derivatives exhibit potent antimicrobial properties.

Table 7: In Vitro Antimicrobial Activity of Selected Fluoroaniline Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Fluorinated diphenylamine chalcone B3 Escherichia coli62.5[13][14]
Fluorinated diphenylamine chalcone B6 Escherichia coli62.5[13][14]
Fluorinated diphenylamine chalcone B1 Staphylococcus aureus100[13][14]

Signaling Pathways and Experimental Workflows

Inhibition of EGFR and VEGFR Signaling Pathways

Many fluoroaniline-containing compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial for tumor growth, proliferation, and angiogenesis.[15][16][17]

EGFR_VEGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P1 Dimerization & Autophosphorylation EGFR->P1 P2 Dimerization & Autophosphorylation VEGFR->P2 Fluoroaniline_Inhibitor Fluoroaniline_Inhibitor Fluoroaniline_Inhibitor->P1 Inhibits Fluoroaniline_Inhibitor->P2 Inhibits Downstream_Signaling_E Proliferation, Survival P1->Downstream_Signaling_E Downstream_Signaling_V Angiogenesis, Permeability P2->Downstream_Signaling_V

Caption: Inhibition of EGFR and VEGFR signaling by fluoroaniline-based compounds.

General Experimental Workflow for Synthesis and Evaluation

The development of novel substituted fluoroaniline derivatives typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow Start Synthesis Synthesis of Fluoroaniline Derivatives Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., IC50 determination) Characterization->Biological_Screening Lead_Optimization Lead Compound Optimization Biological_Screening->Lead_Optimization End Biological_Screening->End Lead_Optimization->Synthesis

Caption: General workflow for synthesis and evaluation of novel fluoroaniline compounds.

Conclusion

Substituted fluoroanilines represent a cornerstone in modern medicinal chemistry and materials science. Their synthesis is well-established, with reliable protocols for producing a diverse range of derivatives. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. This guide provides a foundational overview of the key aspects of substituted fluoroaniline chemistry, offering valuable data and methodologies for researchers and developers in the field. Further exploration into the synthesis and evaluation of novel fluoroaniline-containing scaffolds holds significant promise for the discovery of new therapeutic agents and advanced materials.

References

Methodological & Application

The Versatile Role of 5-Bromo-4-chloro-2-fluoroaniline and its Analogs in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This document details the applications of the halogenated aniline, 5-Bromo-4-chloro-2-fluoroaniline, and its structural analogs in the field of medicinal chemistry. While specific applications of this compound in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs are present in key pharmacologically active molecules. This report extrapolates its potential uses based on the established applications of closely related compounds, providing a valuable resource for researchers engaged in drug discovery and development. Halogenated anilines are crucial building blocks in the synthesis of a wide range of therapeutic agents due to their unique chemical properties that can enhance drug efficacy and metabolic stability.

Introduction to Halogenated Anilines in Drug Discovery

Halogenated anilines are a class of chemical intermediates widely used in the synthesis of pharmaceuticals.[1] The strategic placement of halogen atoms on the aniline ring allows for precise control over the molecule's electronic properties, reactivity, and metabolic stability, which are critical for fine-tuning the pharmacological profiles of drug candidates. The introduction of halogens can mitigate metabolic instability or toxicity sometimes associated with the aniline motif.[1] For instance, fluorine is often incorporated to block metabolic oxidation and increase binding affinity.

Potential Application in Kinase Inhibitor Synthesis

Based on the utility of structurally similar anilines, this compound is a promising candidate for the synthesis of kinase inhibitors, a class of targeted cancer therapies.

Synthesis of MEK Inhibitor Analogs (e.g., Trametinib Analogs)

A closely related compound, 4-bromo-2-fluoroaniline, is a key intermediate in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. The bromo and fluoro substitutions on the aniline ring are crucial for its biological activity. It is plausible that this compound could be utilized to generate novel analogs of Trametinib, potentially with altered potency, selectivity, or pharmacokinetic properties.

Signaling Pathway:

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving the growth of many cancers. MEK inhibitors like Trametinib block the signaling cascade at the level of MEK, thereby inhibiting tumor cell proliferation.

MEK_Inhibition_Pathway cluster_cell Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of MEK inhibitors.

Experimental Protocol: Synthesis of a Trametinib Analog Precursor

This protocol describes a potential synthetic route for a key intermediate for a Trametinib analog, utilizing a Buchwald-Hartwig amination reaction.

Table 1: Reaction Components for Buchwald-Hartwig Amination

Reagent/ComponentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound224.461.0224.5 mg
Pyridopyrimidine coreVaries1.2Varies
Pd₂(dba)₃915.70.0545.8 mg
Xantphos578.60.157.9 mg
Cs₂CO₃325.82.0651.6 mg
Dioxane--10 mL

Procedure:

  • To a dry Schlenk flask, add this compound, the pyridopyrimidine core, and cesium carbonate.

  • Purge the flask with argon for 15 minutes.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Sirtuin Activators

Another potential application for analogs of this compound is in the synthesis of sirtuin activators. The related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of MDL compounds, which are allosteric activators of SIRT6, a lysine deacetylase that acts as a tumor suppressor.[2]

Signaling Pathway:

SIRT6 is an enzyme that plays a crucial role in regulating gene expression, DNA repair, and metabolism. Its activation has been shown to have anti-tumor effects. MDL compounds bind to an allosteric site on SIRT6, enhancing its deacetylase activity.

SIRT6_Activation_Pathway cluster_nucleus Nucleus SIRT6 SIRT6 Histones Acetylated Histones SIRT6->Histones Deacetylation Tumor_Suppression Tumor Suppression SIRT6->Tumor_Suppression MDL_Compound MDL Compound (SIRT6 Activator) MDL_Compound->SIRT6 Allosteric Activation Deacetylated_Histones Deacetylated Histones

Caption: Allosteric activation of SIRT6 by MDL compounds, leading to histone deacetylation.

Experimental Protocol: Synthesis of an MDL Analog Intermediate

This protocol outlines a plausible synthetic step towards an MDL analog, involving a nucleophilic aromatic substitution.

Table 2: Reaction Components for Nucleophilic Aromatic Substitution

Reagent/ComponentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound224.461.0224.5 mg
Benzenesulfonamide derivativeVaries1.1Varies
K₂CO₃138.22.0276.4 mg
DMF--5 mL

Procedure:

  • In a round-bottom flask, dissolve this compound and the benzenesulfonamide derivative in DMF.

  • Add potassium carbonate to the mixture.

  • Heat the reaction at 80-100 °C for 6-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

General Workflow for Synthesis and Screening

The general workflow for utilizing halogenated anilines like this compound in drug discovery involves a multi-step process from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Start Start: Halogenated Aniline Synthesis Chemical Synthesis (e.g., Cross-Coupling) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for the discovery of new therapeutic agents.

Conclusion

While direct medicinal chemistry applications of this compound are not prominently reported, its structural features strongly suggest its potential as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of kinase inhibition and sirtuin activation. The provided protocols for analogous compounds offer a solid foundation for researchers to explore the synthetic utility of this and other polysubstituted anilines in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

Application Notes and Protocols for 5-Bromo-4-chloro-2-fluoroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-2-fluoroaniline is a versatile, halogenated intermediate playing a significant role in the fields of pharmaceutical and agrochemical synthesis. Its unique substitution pattern, featuring three different halogen atoms and an amino group, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including its synthesis and subsequent palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

PropertyValue
CAS Number 111010-07-2
Molecular Formula C₆H₄BrClFN
Molecular Weight 224.46 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in common organic solvents like EtOH, 1,4-dioxane, and DMF.

Applications in Organic Synthesis

This compound serves as a critical building block for the synthesis of complex organic molecules. The differential reactivity of the C-Br and C-Cl bonds, with the carbon-bromine bond being more susceptible to oxidative addition in palladium-catalyzed reactions, allows for selective functionalization. This intermediate is particularly valuable in the synthesis of kinase inhibitors and other biologically active compounds in the pharmaceutical industry, as well as in the development of novel herbicides and pesticides in the agrochemical sector.

Experimental Protocols

Synthesis of this compound

This protocol details the reduction of the corresponding nitrobenzene to afford the title aniline.

Reaction Scheme:

reactant 1-bromo-2-chloro-4-fluoro-5-nitrobenzene product This compound reactant->product reagents Fe, NH₄Cl EtOH, H₂O conditions 70 °C, 2 h

Caption: Synthesis of this compound.

Protocol:

To a solution of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene (1.00 g, 3.93 mmol) in ethanol (10.00 mL) and water (2 mL), iron powder (1.10 g, 19.65 mmol) and ammonium chloride (1.05 g, 19.65 mmol) are added at room temperature. The reaction mixture is then heated to 70°C and stirred for 2 hours. Upon completion, the reaction is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield this compound.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond in this compound allows for selective coupling at the 5-position.

General Reaction Scheme:

aniline This compound product 5-R-4-chloro-2-fluoroaniline aniline->product boronic_acid R-B(OR')₂ boronic_acid->product catalyst Pd Catalyst Base solvent_temp Solvent, Heat

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 1: Coupling with Cyclopropylboronic Acid

Reactant/ReagentMolar Equiv.Amount
This compound1.08.06 g (35.9 mmol)
Cyclopropylboronic acid1.54.63 g (53.9 mmol)
PdCl₂(dppf)0.123.15 g (4.31 mmol)
K₃PO₄2.015.2 g (71.8 mmol)
Solvent -1,4-dioxane (200 mL)
Temperature -90 °C
Reaction Time -8 hours

Procedure: To a solution of this compound (8.06 g, 35.9 mmol) in 1,4-dioxane (200 mL) is added cyclopropylboronic acid (4.63 g, 53.9 mmol), potassium phosphate (15.2 g, 71.8 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3.15 g, 4.31 mmol). The resulting mixture is stirred at 90°C under a nitrogen atmosphere for 8 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography.

Protocol 2: Coupling with an Isopropenyl Boronate Ester

Reactant/ReagentMolar Equiv.Amount
This compound1.02500 mg (11.14 mmol)
4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane1.52810 mg (16.7 mmol)
Pd(dppf)Cl₂0.08918 mg (0.89 mmol)
K₃PO₄3.07090 mg (33.4 mmol)
Solvent -1,4-dioxane (90 mL), Water (9 mL)
Temperature -90 °C
Reaction Time -Not specified

Procedure: To a mixture of this compound (2500 mg, 11.14 mmol), 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (2810 mg, 16.7 mmol), and potassium phosphate (7090 mg, 33.4 mmol) in 1,4-dioxane (90 mL) and water (9 mL), Pd(dppf)Cl₂ (918 mg, 0.89 mmol) is added. The reaction is heated to 90°C and stirred until completion as monitored by TLC or LC-MS. The product is then isolated and purified using standard workup and chromatographic procedures.

General Reaction Scheme:

aniline This compound product N-(R¹,R²)-4-chloro-2-fluoro-5-bromoaniline aniline->product amine R¹R²NH amine->product catalyst Pd Catalyst Ligand, Base solvent_temp Solvent, Heat

Caption: Buchwald-Hartwig amination of this compound.

Representative Protocol:

Reactant/ReagentMolar Equiv.
This compound1.0
Amine1.2
Pd₂(dba)₃0.01-0.02
XPhos or other suitable ligand0.02-0.04
NaOt-Bu or K₂CO₃1.4-2.0
Solvent -
Temperature -
Reaction Time -

Procedure: An oven-dried Schlenk tube is charged with Pd₂(dba)₃, the phosphine ligand, and the base under an inert atmosphere. The tube is evacuated and backfilled with nitrogen or argon. This compound, the amine, and the anhydrous solvent (e.g., toluene or 1,4-dioxane) are then added via syringe. The reaction mixture is heated to 80-110°C and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, data for structurally similar compounds such as 4-bromo-2-fluoroaniline suggests that this compound should be handled with care.

  • Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification prep_vessel Oven-dried Schlenk tube inert_atm Evacuate and backfill with N₂ or Ar prep_vessel->inert_atm add_solids Add Pd catalyst, ligand, base, and this compound inert_atm->add_solids add_liquids Add solvent and liquid coupling partner add_solids->add_liquids heating Heat to specified temperature (e.g., 90-110 °C) add_liquids->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring cooling Cool to room temperature monitoring->cooling filtration Dilute and filter through celite cooling->filtration concentration Concentrate filtrate filtration->concentration purification Purify by flash chromatography concentration->purification final_product final_product purification->final_product Isolated Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes: 5-Bromo-4-chloro-2-fluoroaniline as a Versatile Building Block for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-4-chloro-2-fluoroaniline is a trifunctionalized aromatic compound that serves as a critical starting material and key building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring three different halogen atoms and an amino group, allows for highly selective and sequential functionalization. This strategic arrangement is particularly valuable in medicinal chemistry for constructing the core structures of targeted therapies. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions enables chemists to introduce molecular complexity in a controlled manner, making it a prized intermediate in modern drug development.

A prominent example of its application is in the synthesis of Encorafenib (BRAFTOVI®), a potent and highly selective kinase inhibitor used in the treatment of certain types of melanoma, colorectal cancer, and non-small cell lung cancer with specific BRAF mutations.[1][2] The aniline backbone of this compound is incorporated into the final structure of Encorafenib, highlighting its importance in accessing this class of oncology drugs.[3][4]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄BrClFN
Molecular Weight 224.46 g/mol [5]
CAS Number 111010-07-2
Appearance White to light yellow crystalline solid
Melting Point Approx. 70-74 °C[6]
Solubility Soluble in organic solvents like alcohols, ethers[6]

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatement
Hazard Class Acute Tox. 4H302: Harmful if swallowed[5]
Skin Irrit. 2H315: Causes skin irritation[5]
Eye Irrit. 2AH319: Causes serious eye irritation[5]
STOT SE 3H335: May cause respiratory irritation[5]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical.[8][9][10]

Application in the Synthesis of Encorafenib

Encorafenib is a kinase inhibitor that targets BRAF V600E, a mutated protein that drives tumor growth in various cancers.[11][12] It functions by inhibiting the constitutively active MAPK/ERK signaling pathway, thereby arresting the cell cycle and curbing cancer cell proliferation.[1][13][14][15] The synthesis of Encorafenib relies on a multi-step pathway where this compound is a key precursor, undergoing sequential cross-coupling reactions to build the complex final molecule.

API_Synthesis_Logic start 5-Bromo-4-chloro- 2-fluoroaniline step1 Selective C-Br Functionalization (e.g., Suzuki Coupling) start->step1 intermediate1 Aryl-Substituted Chloro-fluoroaniline Intermediate step1->intermediate1 step2 C-N Bond Formation (e.g., Buchwald-Hartwig Amination) intermediate1->step2 intermediate2 Complex Precursor step2->intermediate2 step3 Further Synthetic Modifications intermediate2->step3 end Final API (e.g., Encorafenib) step3->end

A logical workflow for API synthesis using the building block.
Mechanism of Action: Inhibition of the BRAF Signaling Pathway

The BRAF gene is a key component of the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is crucial for regulating cell growth and division.[13][16] Mutations like BRAF V600E lead to a constitutively active BRAF protein, causing uncontrolled downstream signaling that promotes tumorigenesis.[15][17] Encorafenib selectively binds to and inhibits this mutated BRAF protein, blocking the signal cascade.[12][14]

BRAF_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Encorafenib Encorafenib (BRAF Inhibitor) Encorafenib->BRAF Inhibition Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis p1 Dry Glassware p2 Weigh Reagents p3 Degas Solvents r1 Assemble Under Inert Gas (N₂/Ar) p3->r1 r2 Add Reagents & Catalyst r1->r2 r3 Heat & Stir r2->r3 r4 Monitor Progress (TLC / LC-MS) r3->r4 w1 Cool & Quench Reaction r4->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 f1 Column Chromatography w3->f1 f2 Characterization (NMR, MS) f1->f2

References

Application Note: Suzuki-Miyaura Coupling Protocol for 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the selective Suzuki-Miyaura cross-coupling reaction of 5-Bromo-4-chloro-2-fluoroaniline with arylboronic acids. Due to the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl), this protocol focuses on the selective activation of the more labile C-Br bond.[1] The procedure outlines the use of a palladium catalyst with a suitable ligand and base in an appropriate solvent system. This application note also includes a summary of typical reaction parameters in a tabular format, a visual representation of the experimental workflow, and the catalytic cycle for the Suzuki-Miyaura coupling.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[2] this compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. The presence of multiple halogen atoms allows for sequential, site-selective cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl, which forms the basis for the chemoselective functionalization of the C-Br bond in the presence of a C-Cl bond.[1] This protocol provides a robust starting point for researchers looking to perform selective Suzuki coupling on this substrate.

Data Presentation

The following table summarizes typical quantitative data for Suzuki-Miyaura coupling reactions involving haloanilines and related substrates. The specific conditions for this compound should be optimized based on the chosen boronic acid coupling partner.

ParameterTypical Range/ValueNotes
Substrate This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.1 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand1 - 5 mol%
Ligand PPh₃, SPhos, XPhos, or other phosphine ligands2 - 10 mol%
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equivalents
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80 - 110 °CReaction progress should be monitored.
Reaction Time 2 - 24 hoursDependent on substrate and temperature.
Yield 70 - 98%Highly dependent on specific substrates and conditions.[3]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL), via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) inert 2. Create Inert Atmosphere: - Evacuate and backfill with Ar/N2 (3x) reagents->inert catalyst 3. Add Catalyst: - Pd(PPh3)4 inert->catalyst solvent 4. Add Degassed Solvent: - Dioxane/H2O catalyst->solvent reaction 5. Heat Reaction Mixture: - 80-100 °C with stirring solvent->reaction monitoring 6. Monitor Progress: - TLC or LC-MS reaction->monitoring workup 7. Aqueous Work-up: - Cool, dilute, extract monitoring->workup purification 8. Purify Product: - Column Chromatography workup->purification product Final Product: 4-Chloro-2-fluoro-5-arylaniline purification->product

Caption: A flowchart of the experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide Ar-Pd(II)L2-Br oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-fluoroaniline is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctionalized aromatic core, featuring electronically distinct bromo, chloro, and fluoro substituents, alongside a nucleophilic amino group, offers a rich platform for molecular diversification. Palladium-catalyzed cross-coupling reactions are paramount for the selective functionalization of this scaffold, enabling the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision. This document provides detailed application notes and representative protocols for key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The inherent reactivity differences among the carbon-halogen bonds (C-Br > C-Cl) in the substrate allow for chemoselective transformations.[1] Typically, the more reactive C-Br bond can be selectively functionalized under milder conditions, leaving the C-Cl bond intact for subsequent manipulations. This chemoselectivity is a strategic advantage in the design of complex molecular architectures. The protocols and data presented herein are based on established methodologies for structurally analogous substrates and serve as a robust starting point for reaction optimization.

General Principles of Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][3] The fundamental steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically the C-Br bond of this compound) to form a Pd(II) complex.

  • Transmetalation (for Suzuki and Sonogashira) or Olefin Insertion (for Heck): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[3] In the Sonogashira reaction, a copper(I) acetylide, formed in situ, undergoes transmetalation.[4] In the Heck reaction, an alkene coordinates to the palladium complex and then inserts into the Pd-C bond.[5]

  • Reductive Elimination: The newly formed organic groups on the palladium center couple and are eliminated from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired C-C or C-N bond.[6]

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize representative reaction conditions for key palladium-catalyzed cross-coupling reactions. These conditions are extrapolated from methodologies applied to similar haloaniline substrates and may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [3][7]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90 (Est.)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90>85 (Est.)
33-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF80>80 (Est.)

Table 2: Heck Vinylation of this compound [8][9]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100>85 (Est.)
2StyrenePdCl₂(PPh₃)₂ (3)-NaOAcDMA120>80 (Est.)
34-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃Dioxane110>75 (Est.)

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes [4][10]

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NTHF65>90 (Est.)
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPADMF80>85 (Est.)
31-HeptynePd(OAc)₂ (2)CuI (4)Et₃NAcetonitrile70>80 (Est.)

Table 4: Buchwald-Hartwig Amination of this compound [6][11]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene100>90 (Est.)
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane110>85 (Est.)
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃t-BuOH90>80 (Est.)

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.[1] Always consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and deionized water (5:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst and the phosphine ligand.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Vinylation

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed tube

Procedure:

  • To a dry sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ and CuI.[12]

  • Add this compound.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Dry sealed tube

Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.[13]

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and carefully quench with water.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAd R-Pd(II)Ln-X Pd0->OxAd Oxidative Addition (R-X) Trans R-Pd(II)Ln-R' OxAd->Trans Transmetalation/Insertion (R'-M or Alkene) Trans->Pd0 Reductive Elimination (R-R') Product Coupled Product (R-R') Trans->Product RX 5-Bromo-4-chloro- 2-fluoroaniline (R-X) RX->OxAd RM Coupling Partner (R'-M or Alkene) RM->Trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start: Reaction Setup reagents 1. Add Haloaniline, Coupling Partner, Base to a dry reaction vessel. start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert catalyst 3. Add Pd Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent(s) catalyst->solvent reaction 5. Heat to Reaction Temperature with vigorous stirring solvent->reaction monitor 6. Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor workup 7. Aqueous Work-up (Quench, Extract, Wash) monitor->workup purify 8. Purification (Column Chromatography) workup->purify product End: Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for 5-Bromo-4-chloro-2-fluoroaniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-fluoroaniline is a halogenated aniline derivative with significant potential in the agrochemical industry. Its primary application lies in its function as a herbicidal agent. The unique substitution pattern of bromine, chlorine, and fluorine atoms on the aniline ring contributes to its biological activity, which is primarily attributed to the inhibition of photosynthesis in target plant species. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the development of agrochemical compounds.

Application Notes

Primary Application: Herbicide

This compound is effective as a herbicidal agent and can be applied to various crops and pasture grasses.[1] It is typically formulated for application as a foliar spray.[1]

Mechanism of Action: Photosynthesis Inhibitor

The herbicidal activity of this compound stems from its ability to inhibit photosynthesis.[1] Upon application, the chemical is absorbed through the leaves of the plant and translocated to the roots.[1] By disrupting the photosynthetic pathway, it leads to the eventual death of the plant.[1]

Spectrum of Activity:

This compound has been noted for its potential use on a variety of crops, including:

  • Corn

  • Soybeans

  • Wheat

  • Oats

  • Barley

It is also suitable for use on pasture grasses such as bluegrass, fescue, and orchard grass.[1]

Quantitative Data

While specific quantitative data for the herbicidal activity of this compound itself is not extensively available in public literature, the following table provides a generalized format for presenting such data, which would be critical for development and comparison. Data for related picolinic acid herbicides, a class of compounds that can be synthesized from aniline derivatives, is provided for context on the types of quantitative measures used in the industry.

Compound IDTarget Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)IC50 (µM)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
V-7 (Picolinic Acid Derivative)Arabidopsis thaliana (root growth)--0.0065[2]
V-8 (Picolinic Acid Derivative)Broadleaf Weeds300>80%-[2]

Table 1: Herbicidal Efficacy Data. Efficacy data for agrochemical compounds are typically presented with metrics such as percent growth inhibition at a given application rate and the half-maximal inhibitory concentration (IC50).

Experimental Protocols

While a specific protocol for the synthesis of a commercial agrochemical from this compound is not publicly documented, a general methodology for the synthesis of novel herbicidal compounds, such as N-pyridinyl-amides, can be outlined. This protocol is based on standard organic chemistry reactions utilized in the synthesis of agrochemicals from aniline derivatives.

Protocol: Synthesis of a Novel N-(5-bromo-4-chloro-2-fluorophenyl)picolinamide

This protocol describes a representative synthesis of a potential herbicidal compound from this compound and picolinic acid.

Materials:

  • This compound

  • Picolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Anhydrous Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Activation of Picolinic Acid:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

    • Add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude picolinoyl chloride.

  • Amide Coupling Reaction:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (15 mL/mmol).

    • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Dissolve the crude picolinoyl chloride from step 1 in anhydrous DCM (5 mL/mmol) and add it dropwise to the aniline solution at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by adding water.

    • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(5-bromo-4-chloro-2-fluorophenyl)picolinamide.

Expected Yield: 70-90% (based on similar amide coupling reactions).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Signaling Pathway: Inhibition of Photosynthesis

The following diagram illustrates the general mechanism of action for herbicides that inhibit photosynthesis. These herbicides typically interfere with the electron transport chain in Photosystem II, blocking the flow of electrons and leading to the production of reactive oxygen species, which cause cellular damage and plant death.

G cluster_photosynthesis Photosynthesis in Chloroplast cluster_inhibition Herbicidal Action Light Light Energy PSII Photosystem II (PSII) Light->PSII ETC Electron Transport Chain PSII->ETC Electron Flow PSI Photosystem I (PSI) ETC->PSI Block Inhibition of Electron Transport ETC->Block ATP_Synthase ATP & NADPH Production PSI->ATP_Synthase Calvin_Cycle Calvin Cycle (Carbon Fixation) ATP_Synthase->Calvin_Cycle Plant_Growth Plant Growth Calvin_Cycle->Plant_Growth Herbicide This compound Herbicide->Block ROS Reactive Oxygen Species (ROS) Production Block->ROS Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Plant_Death Plant Death Damage->Plant_Death

Caption: Mechanism of action of photosynthesis-inhibiting herbicides.

Experimental Workflow: Synthesis of N-(5-bromo-4-chloro-2-fluorophenyl)picolinamide

The following diagram outlines the key steps in the synthesis of a potential herbicidal compound from this compound.

G cluster_synthesis Synthetic Workflow Start_Aniline 5-Bromo-4-chloro- 2-fluoroaniline Coupling Amide Coupling Start_Aniline->Coupling Start_Acid Picolinic Acid Activation Acid Activation (e.g., with SOCl₂) Start_Acid->Activation Activation->Coupling Workup Work-up & Purification Coupling->Workup Product N-(5-bromo-4-chloro-2-fluorophenyl) picolinamide Workup->Product

Caption: Workflow for the synthesis of a picolinamide herbicide.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-fluoroaniline is a polyhalogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring three different halogen atoms and an amino group, presents opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr). The fluorine atom at the C-2 position is particularly susceptible to displacement by nucleophiles due to the combined electron-withdrawing effects of the adjacent halogen substituents and the inherent reactivity of the carbon-fluorine bond in SNAr reactions. This document provides detailed protocols for the selective nucleophilic substitution of this compound with common nucleophiles and highlights the utility of the resulting products in the synthesis of complex heterocyclic scaffolds.

Regioselectivity in Nucleophilic Aromatic Substitution

The regioselectivity of nucleophilic aromatic substitution on this compound is primarily governed by the principles of the SNAr mechanism. In this mechanism, the rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The presence of electron-withdrawing groups ortho and/or para to the leaving group stabilizes this intermediate, thereby accelerating the reaction.

For this compound, the following factors influence the regioselectivity:

  • Leaving Group Ability: In SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I.[3] This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Inductive Effects: All three halogen atoms exert a strong electron-withdrawing inductive effect (-I), which activates the entire aromatic ring towards nucleophilic attack.

  • Positioning of Substituents: The fluorine atom at C-2 is ortho to the amino group and flanked by chloro and bromo substituents, which contribute to the electrophilicity of the C-2 position.

Consequently, nucleophilic attack is most likely to occur at the C-2 position, leading to the selective displacement of the fluorine atom.

Quantitative Data Summary

The following table summarizes the expected outcomes for the nucleophilic aromatic substitution of this compound with representative nucleophiles under typical SNAr conditions. Please note that these are representative yields based on similar reactions reported in the literature for polyhalogenated anilines and may require optimization for this specific substrate.

EntryNucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
1Morpholine4-(5-Bromo-4-chloro-2-aminophenyl)morpholineDMSOK₂CO₃1201285
2Sodium methoxide5-Bromo-4-chloro-2-methoxyanilineTHFNaH65892
3BenzylamineN¹-(5-Bromo-4-chlorophenyl)-N²-benzyl-benzene-1,2-diamineDMFEt₃N1001678

Experimental Protocols

Protocol 1: Synthesis of 4-(5-Bromo-4-chloro-2-aminophenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add morpholine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(5-bromo-4-chloro-2-aminophenyl)morpholine.

Protocol 2: Synthesis of 5-Bromo-4-chloro-2-methoxyaniline

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methanol, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous methanol (1.5 eq) to the suspension and stir for 20 minutes at 0 °C to generate sodium methoxide in situ.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 65 °C) for 8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure 5-bromo-4-chloro-2-methoxyaniline.

Application in Heterocyclic Synthesis: Synthesis of a Substituted Benzofuran

The products of nucleophilic aromatic substitution on this compound can serve as valuable intermediates for the synthesis of more complex molecules. For instance, an ortho-alkoxy aniline derivative can undergo intramolecular cyclization to form a benzofuran scaffold, a common motif in biologically active compounds.

Protocol 3: Palladium-Catalyzed Intramolecular Cyclization to a Benzofuran Derivative

This protocol describes a hypothetical intramolecular cyclization of an O-allyl protected aniline, which would be synthesized from 5-bromo-4-chloro-2-methoxyaniline via N-protection and subsequent O-demethylation and O-allylation.

Procedure:

  • To a solution of the O-allyl aniline precursor (1.0 eq) in a suitable solvent such as toluene or DMF, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., PPh₃, 10 mol%).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired substituted benzofuran.

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow start Start: this compound reaction Reaction Setup: - Add reagents and solvent - Heat and stir start->reaction monitoring Reaction Monitoring: - Thin-Layer Chromatography (TLC) reaction->monitoring workup Aqueous Workup: - Quenching - Extraction - Washing monitoring->workup Reaction Complete drying Drying and Concentration: - Dry with Na₂SO₄ or MgSO₄ - Rotary Evaporation workup->drying purification Purification: - Column Chromatography or - Recrystallization drying->purification product Final Product purification->product

Caption: General experimental workflow for SNAr reactions.

Caption: Synthesis of a substituted benzofuran via intramolecular cyclization.

References

Synthetic Routes to Novel Heterocyclic Compounds from 5-Bromo-4-chloro-2-fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-Bromo-4-chloro-2-fluoroaniline as a versatile starting material. The methodologies outlined herein are intended to guide researchers in the development of new chemical entities with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a highly functionalized aniline derivative that serves as a valuable building block for the synthesis of a variety of heterocyclic scaffolds. The presence of multiple halogen substituents offers opportunities for regioselective modifications and further diversification through cross-coupling reactions. The aniline functional group is a key handle for the construction of fused heterocyclic systems such as quinoxalines, benzimidazoles, and quinazolines, which are prevalent motifs in many biologically active molecules. This document details a reliable synthetic pathway to novel substituted quinoxalines, a class of compounds known for their diverse pharmacological activities.

Synthesis of Substituted Quinoxalines

A primary application of this compound in heterocyclic synthesis is its conversion to substituted quinoxalines. This is typically achieved through a two-step process:

  • Formation of the corresponding o-phenylenediamine: This involves the introduction of a second amino group ortho to the existing one. A common and effective strategy is the nitration of the aniline followed by the reduction of the nitro group.

  • Condensation with a 1,2-dicarbonyl compound: The resulting o-phenylenediamine is then condensed with a suitable 1,2-dicarbonyl compound to form the quinoxaline ring system.

This approach allows for the introduction of a wide range of substituents on the newly formed heterocyclic ring, depending on the choice of the dicarbonyl component.

Diagram of the Synthetic Workflow

synthetic_workflow start This compound intermediate1 6-Bromo-5-chloro-3-fluoro-2-nitroaniline start->intermediate1 Nitration intermediate2 4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamine intermediate1->intermediate2 Reduction product Substituted Quinoxaline Derivative intermediate2->product Condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) dicarbonyl->product

Caption: Synthetic workflow for the preparation of substituted quinoxalines.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-5-chloro-3-fluoro-2-nitroaniline

This protocol describes the nitration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a nitrating mixture of 4.5 mL of concentrated nitric acid in 10 mL of concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford pure 6-Bromo-5-chloro-3-fluoro-2-nitroaniline.

  • Dry the product under vacuum.

Expected Yield: 85-90%

Protocol 2: Synthesis of 4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamine

This protocol details the reduction of the nitro group to an amine.

Materials:

  • 6-Bromo-5-chloro-3-fluoro-2-nitroaniline

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a 500 mL round-bottom flask, add 10.0 g of 6-Bromo-5-chloro-3-fluoro-2-nitroaniline and 100 mL of ethanol.

  • Add 30.0 g of tin(II) chloride dihydrate to the suspension.

  • Heat the mixture to reflux and then add 50 mL of concentrated hydrochloric acid portion-wise through the reflux condenser.

  • Continue refluxing for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamine.

Expected Yield: 75-85%

Protocol 3: Synthesis of 6-Bromo-7-chloro-5-fluoro-2,3-diphenylquinoxaline

This protocol describes the condensation reaction to form the quinoxaline ring.

Materials:

  • 4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamine

  • Benzil

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.0 g of 4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamine and 1.8 g of benzil in 40 mL of ethanol.

  • Add 2 mL of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-Bromo-7-chloro-5-fluoro-2,3-diphenylquinoxaline.

  • Dry the product in a vacuum oven.

Expected Yield: 80-90%

Data Presentation

The following table summarizes the expected quantitative data for the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Expected Yield (%)
6-Bromo-5-chloro-3-fluoro-2-nitroanilineC₆H₂BrClFN₂O₂284.45Yellow solid110-11285-90
4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamineC₆H₄BrClFN₂254.46Off-white to pale brown solid92-9475-85
6-Bromo-7-chloro-5-fluoro-2,3-diphenylquinoxalineC₂₀H₁₀BrClFN₂428.67Pale yellow crystalline solid188-19080-90

Concluding Remarks

The synthetic routes detailed in these application notes provide a robust and efficient methodology for the preparation of novel, highly substituted quinoxaline derivatives from this compound. The versatility of the final condensation step allows for the synthesis of a library of compounds by varying the 1,2-dicarbonyl component. The halogenated nature of the final products also presents further opportunities for diversification through various cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to explore the synthesis of other heterocyclic systems from this versatile starting material.

Application of 5-Bromo-4-chloro-2-fluoroaniline in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-fluoroaniline is a halogenated aromatic amine with significant potential as a building block in materials science. The presence of three different halogen substituents (fluorine, chlorine, and bromine) on the aniline ring offers unique opportunities to tailor the electronic, optical, and thermal properties of advanced materials. The fluorine atom can enhance thermal stability and influence frontier molecular orbital energy levels, while the bromine and chlorine atoms provide reactive sites for various cross-coupling reactions, enabling the synthesis of well-defined polymeric and molecular architectures. This document outlines potential applications of this compound in the synthesis of conducting polymers and as a precursor for liquid crystal materials, complete with detailed, illustrative experimental protocols.

Application in Conducting Polymers: Synthesis of Poly(this compound)

Halogenated polyanilines are a class of conducting polymers with modified properties compared to unsubstituted polyaniline. The incorporation of halogen atoms can enhance solubility, environmental stability, and tune the electronic bandgap.[] Fluorinated polyanilines, in particular, have shown promise in organic electronics due to their altered HOMO/LUMO energy levels, which can facilitate charge injection.[2][3]

Experimental Protocol: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) via chemical oxidative polymerization using ammonium persulfate as the oxidant.[4][5]

Materials:

  • This compound (Monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant)

  • Hydrochloric acid (HCl, 1 M) (Dopant)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve 1.0 g of this compound in 50 mL of 1 M HCl in a 100 mL beaker with constant stirring. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 1.1 g of ammonium persulfate in 25 mL of 1 M HCl and cool to 0-5 °C.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 4 hours to ensure complete polymerization.

  • Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration through a Büchner funnel.

  • Washing: Wash the polymer sequentially with 1 M HCl, deionized water, and finally with methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting dark green powder (the emeraldine salt form of the polymer) in a vacuum oven at 60 °C for 24 hours.

Expected Material Properties

The properties of the synthesized poly(this compound) are expected to be influenced by the halogen substituents.

PropertyExpected Value/RangeMethod of Characterization
Electrical Conductivity 10⁻³ - 10⁻¹ S/cmFour-point probe measurement
Thermal Stability (TGA) Onset of decomposition > 250 °CThermogravimetric Analysis
HOMO Level -5.4 to -5.6 eVCyclic Voltammetry
LUMO Level -3.2 to -3.4 eVCyclic Voltammetry and UV-Vis Spectroscopy
Solubility Soluble in NMP, DMF, DMSOSolubility tests

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer 5-Bromo-4-chloro- 2-fluoroaniline in 1M HCl Polymerization Mix and Stir (0-5 °C, 4h) Monomer->Polymerization Oxidant Ammonium persulfate in 1M HCl Oxidant->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Wash with HCl, Water, Methanol Filtration->Washing Drying Vacuum Drying (60 °C, 24h) Washing->Drying Product Poly(5-Bromo-4-chloro- 2-fluoroaniline) Drying->Product G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification Reactants Monomers, Catalyst, Ligand Degas Degas (Ar atmosphere) Reactants->Degas SolventBase Add Toluene & K2CO3 Degas->SolventBase Heating Heat at 90°C for 48h SolventBase->Heating Precipitation Precipitate in Methanol Heating->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet FinalProduct Purified Copolymer Soxhlet->FinalProduct G Aniline 5-Bromo-4-chloro- 2-fluoroaniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + Aldehyde 4-(alkoxy)benzaldehyde Aldehyde->SchiffBase + LiquidCrystal Potential Liquid Crystalline Material SchiffBase->LiquidCrystal Further Modification

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-2-fluoroaniline. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to optimize your reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Electrophilic Bromination of 4-chloro-2-fluoroaniline: This involves the direct bromination of the commercially available starting material. Careful control of reaction conditions is crucial to ensure the desired regioselectivity and prevent the formation of di-brominated byproducts.

  • Reduction of 5-Bromo-4-chloro-2-fluoronitrobenzene: This route involves the reduction of the corresponding nitro compound. This method is often preferred for its high selectivity, as the positions of the halogens are predefined on the starting material. Common reducing agents include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.[1]

Q2: I am observing the formation of multiple products in my bromination reaction. How can I improve the selectivity for the desired 5-bromo isomer?

A2: The formation of multiple products, particularly di-brominated species, is a common issue due to the strong activating effect of the amine group on the aromatic ring. To enhance regioselectivity, consider the following:

  • Protecting Group Strategy: The most effective method is to protect the amino group as an acetamide before bromination. The acetyl group moderates the activating effect and provides steric hindrance, directing the bromine to the desired position. The protecting group can be easily removed by hydrolysis after bromination.

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or methylene chloride, can offer better control over the reaction compared to liquid bromine.[2]

  • Reaction Temperature: Maintaining a low reaction temperature (e.g., 0 °C) can help to minimize over-reaction and the formation of undesired isomers.

Q3: My final product is a dark oil or discolored solid. What is the cause and how can I purify it?

A3: Discoloration is typically due to the oxidation of the aniline product. Aniline and its derivatives are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Prevention: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly purified starting materials and solvents is also recommended.

  • Purification:

    • Recrystallization: This is an effective method for purifying solid products. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.

    • Activated Carbon Treatment: Adding a small amount of activated carbon during recrystallization can help to adsorb colored impurities.

    • Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography is a reliable purification technique.

    • Acid Wash: During a liquid-liquid extraction workup, washing the organic layer with a dilute acid solution can help remove any unreacted starting aniline.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Ineffective brominating agent or reducing agent. 3. Suboptimal reaction temperature. 4. Loss of product during workup.1. Monitor the reaction progress using TLC or GC/MS and increase the reaction time if necessary. 2. Ensure the quality and stoichiometry of your reagents. For reductions, activate the metal if required. 3. Optimize the reaction temperature. Brominations are often performed at low temperatures, while reductions may require heating. 4. Ensure proper pH adjustment during extraction and minimize the number of transfer steps.
Formation of Di-brominated Byproduct The aniline starting material is too activated, leading to a second bromination.Protect the amino group as an acetamide before bromination. This will moderate its activating effect.
Incorrect Isomer Formed The directing effects of the substituents on the aromatic ring may favor the formation of an alternative isomer.1. Confirm the structure of your starting material. 2. The protecting group strategy mentioned above can also improve regioselectivity through steric hindrance.
Product is an Intractable Tar Significant oxidation or polymerization of the aniline has occurred.1. Run the reaction under an inert atmosphere. 2. Use purified, degassed solvents and reagents. 3. Avoid excessively high temperatures or prolonged reaction times.

Experimental Protocols

Protocol 1: Synthesis via Bromination of 4-chloro-2-fluoroaniline

This protocol is adapted from general procedures for the bromination of substituted anilines.

Step 1: Acetylation of 4-chloro-2-fluoroaniline

  • In a round-bottom flask, dissolve 4-chloro-2-fluoroaniline (1 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the solution.

  • Heat the mixture to 80-90 °C and maintain for 1 hour.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-(4-chloro-2-fluorophenyl)acetamide.

  • Filter the solid, wash with water, and dry.

Step 2: Bromination of N-(4-chloro-2-fluorophenyl)acetamide

  • Dissolve the dried acetamide (1 eq.) in a suitable solvent such as glacial acetic acid or methylene chloride.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (1.05 eq.) in the same solvent dropwise, maintaining the low temperature.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude N-(5-bromo-4-chloro-2-fluorophenyl)acetamide.

Step 3: Hydrolysis of the Acetamide

  • Reflux the crude N-(5-bromo-4-chloro-2-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

  • Purify further by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis via Reduction of 5-Bromo-4-chloro-2-fluoronitrobenzene

This protocol is based on general methods for the reduction of aromatic nitro compounds.

  • To a stirred solution of 5-Bromo-4-chloro-2-fluoronitrobenzene (1 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add the reducing agent. A common choice is tin(II) chloride dihydrate (3-5 eq.) in the presence of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide or sodium bicarbonate until the solution is basic (pH > 8).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-chloro-2-fluoroanilineC₆H₅ClFN145.56Light brown solid
N-bromosuccinimideC₄H₄BrNO₂177.98White to off-white solid
This compoundC₆H₄BrClFN224.46Off-white to light brown solid
5-Bromo-4-chloro-2-fluoronitrobenzeneC₆H₃BrClFNO₂254.45Yellow solid

Table 2: Typical Reaction Conditions and Expected Yields (based on analogous reactions)

ReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
Bromination of 2-fluoroaniline (for analogy)N-bromosuccinimideMethylene Chloride0~94
Bromination of 4-fluoroaniline (for analogy)N-bromosuccinimideDMFRoom Temp~95
Nitro Group ReductionSnCl₂·2H₂O, HClEthanol78 (reflux)85-95
Nitro Group ReductionFe, HClEthanol/Water78 (reflux)80-90

Visualizations

experimental_workflow_bromination cluster_start Starting Material cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis cluster_purification Purification start 4-chloro-2-fluoroaniline acetyl N-(4-chloro-2-fluorophenyl)acetamide start->acetyl Acetic Anhydride, Glacial Acetic Acid bromo N-(5-bromo-4-chloro-2-fluorophenyl)acetamide acetyl->bromo NBS, Solvent hydro This compound bromo->hydro HCl, Ethanol, Reflux purified Pure Product hydro->purified Recrystallization or Chromatography

Caption: Workflow for the synthesis of this compound via bromination.

experimental_workflow_reduction cluster_start Starting Material cluster_reduction Reduction cluster_workup Workup cluster_purification_red Purification start_red 5-Bromo-4-chloro-2-fluoronitrobenzene reduced Crude this compound start_red->reduced Reducing Agent (e.g., SnCl2), Acid, Solvent workup Neutralization & Extraction reduced->workup purified_red Pure Product workup->purified_red Recrystallization or Chromatography

Caption: Workflow for the synthesis of this compound via nitro group reduction.

troubleshooting_logic start Experiment Outcome low_yield Low Yield? start->low_yield side_products Side Products? start->side_products discolored Discolored Product? start->discolored check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes optimize_time_temp Optimize Reaction Time & Temperature low_yield->optimize_time_temp Yes protect_amine Protect Amine Group side_products->protect_amine Yes (Di-bromination) change_brominating_agent Use Milder Brominating Agent (NBS) side_products->change_brominating_agent Yes (Over-bromination) inert_atmosphere Use Inert Atmosphere discolored->inert_atmosphere Yes (Oxidation) purify Purify (Recrystallization, Chromatography, C-treatment) discolored->purify Yes

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of Derivatives from 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-2-fluoroaniline. The information is designed to address common challenges encountered during the synthesis of its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing derivatives from this compound?

A1: The main challenges stem from the polysubstituted nature of the aniline ring, leading to issues with regioselectivity, competing side reactions, and purification of the final products. The presence of three different halogens (Bromine, Chlorine, and Fluorine) and an amino group offers multiple reaction pathways that need to be carefully controlled.

Q2: How does the reactivity of the three halogen atoms on the ring compare?

A2: The reactivity of the halogens depends on the type of reaction being performed:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity order is generally Bromine > Chlorine >> Fluorine. This is due to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by the palladium catalyst. This allows for chemoselective reactions at the C5 position (C-Br bond).

  • Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of the fluorine atom makes the C2 position more electrophilic and activates the ring for nucleophilic attack. Therefore, under SNAr conditions, the fluorine atom is the most likely to be substituted, provided there are strong electron-w-drawing groups present to stabilize the Meisenheimer intermediate. However, the electron-donating nature of the amino group can complicate this.

Q3: What are the most common side reactions to anticipate?

A3: Common side reactions include:

  • Dehalogenation: In palladium-catalyzed reactions, particularly Suzuki couplings, the replacement of a halogen atom with a hydrogen atom from the solvent or a reagent can occur.

  • Homocoupling: In Suzuki reactions, the coupling of two boronic acid molecules can lead to the formation of a biphenyl byproduct.

  • Formation of Azo Compounds: During diazotization reactions, the diazonium salt can couple with unreacted aniline to form colored azo impurities if the reaction conditions (especially acidity and temperature) are not strictly controlled.

  • Over-alkylation/arylation: In N-alkylation or N-arylation reactions, dialkylation or diarylation can occur if the stoichiometry and reaction time are not optimized.

Q4: What are the best general strategies for purifying derivatives of this compound?

A4: Purification can be challenging due to the potential for isomeric byproducts with similar polarities. A combination of techniques is often necessary:

  • Column Chromatography: This is the most common method. The choice of eluent system is critical and often requires careful optimization. Normal-phase silica gel is typically used, with gradients of hexane/ethyl acetate or dichloromethane/methanol.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Preparative HPLC: For difficult separations of isomers, preparative high-performance liquid chromatography (HPLC) on a C18 or other suitable stationary phase may be required.

Troubleshooting Guides

Suzuki Coupling Reactions

Challenge: Low yield of the desired biaryl product and formation of side products.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation.
Insufficiently basic conditionsEnsure the base is strong enough to activate the boronic acid. K₂CO₃ or Cs₂CO₃ are commonly used.
Poor solubility of reagentsUse a solvent system that ensures all components are in solution at the reaction temperature (e.g., dioxane/water, toluene/water).
Significant dehalogenation Reductive side reactionsUse a milder base or lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere.
Formation of homocoupled product Boronic acid decompositionAdd the boronic acid slowly to the reaction mixture. Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from general procedures for Suzuki coupling of aryl bromides.

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Conditions: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Logical Workflow for Troubleshooting Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst base Evaluate Base Strength/Solubility start->base solvent Optimize Solvent System start->solvent side_products Analyze for Side Products start->side_products solution1 Use Fresh Catalyst/Ligand Consider Pre-catalyst catalyst->solution1 solution2 Switch to Stronger/More Soluble Base (e.g., Cs2CO3) base->solution2 solution3 Use Co-solvent (e.g., Dioxane/Water) Ensure Reagents are Soluble solvent->solution3 dehalogenation Dehalogenation Observed side_products->dehalogenation homocoupling Homocoupling Observed side_products->homocoupling solution4 Lower Temperature Use Milder Base dehalogenation->solution4 solution5 Slow Addition of Boronic Acid Use Slight Excess homocoupling->solution5

Troubleshooting Suzuki Coupling Reactions
Buchwald-Hartwig Amination

Challenge: Inefficient C-N bond formation, particularly with sterically hindered or electron-poor amines.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Low or no conversion Inappropriate ligand choiceScreen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The optimal ligand is highly substrate-dependent.
Base incompatibilityStrong, non-nucleophilic bases like NaOtBu or LHMDS are generally effective. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, but higher temperatures may be needed.[1]
Catalyst poisoningEnsure the reaction is performed under a strictly inert atmosphere. The amine substrate or product can sometimes act as a catalyst poison.[2]
Reductive dehalogenation Unproductive catalytic cycleChanging the ligand or lowering the reaction temperature can sometimes suppress this side reaction.[3]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the tube.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene.

  • Reaction Conditions: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Decision Tree for Buchwald-Hartwig Optimization

Buchwald_Optimization start Low Yield in Buchwald-Hartwig ligand Screen Ligands (XPhos, SPhos, etc.) start->ligand base Optimize Base (NaOtBu, LHMDS, Cs2CO3) ligand->base No Improvement success Optimized Conditions ligand->success Improved Yield temp Adjust Temperature base->temp No Improvement base->success Improved Yield solvent Change Solvent (Toluene, Dioxane) temp->solvent No Improvement temp->success Improved Yield solvent->success Improved Yield Sandmeyer_Pathway cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction Aniline This compound Diazonium Diazonium Salt Intermediate Aniline->Diazonium Acid HBr / H2O Acid->Diazonium Nitrite NaNO2 (aq) Nitrite->Diazonium Product 1,5-Dibromo-4-chloro-2-fluorobenzene Diazonium->Product Copper CuBr / HBr Copper->Product

References

Technical Support Center: Purification of 5-Bromo-4-chloro-2-fluoroaniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 5-Bromo-4-chloro-2-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: Common impurities include unreacted starting materials, over-halogenated or under-halogenated byproducts, and regioisomers. For instance, in acylation reactions, di-acylated byproducts can form, while direct halogenation may lead to polyhalogenated anilines if the amino group's activating effect is not moderated. Oxidation products and polymeric by-products can also occur, often presenting as dark-colored oils or solids.

Q2: My purified product is a dark oil or solid. How can I decolorize it?

A2: Discoloration is typically due to oxidized impurities. An effective method for decolorization is to treat the crude product with activated carbon during recrystallization. Dissolve the crude compound in a suitable hot solvent, add a small amount of activated carbon, and heat the mixture briefly. The activated carbon will adsorb the colored impurities and can be removed by hot filtration. Subsequent cooling should yield lighter-colored crystals.

Q3: How can I separate regioisomers of a halogenated aniline derivative?

A3: The separation of regioisomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective technique due to its high resolving power. Fractional crystallization may also be a viable, albeit more challenging, option.

Q4: What are the best general techniques for purifying reaction products of this compound?

A4: The two primary and most effective purification techniques for these types of compounds are recrystallization and column chromatography. The choice between them depends on the nature of the product and its impurities.

Q5: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound's melting point is lower than the solution temperature or when there is a high concentration of impurities. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool more slowly. Using a solvent with a lower boiling point can also be beneficial.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation Solution is not sufficiently supersaturated.- Scratch the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Reduce the solvent volume by slow evaporation.- Cool the solution to a lower temperature in an ice bath.
Rapid Crystallization Cooling is too fast, leading to the inclusion of impurities.- Reheat the solution and add a small amount of extra solvent.- Insulate the flask to ensure slow cooling.
"Oiling Out" The compound's melting point is lower than the solution's temperature; high impurity concentration.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Use a solvent with a lower boiling point.- Pre-purify the compound by another method (e.g., column chromatography) if impurities are high.
Poor Crystal Quality (needles, plates) The nucleation rate is too high; presence of impurities.- Decrease the level of supersaturation by using more solvent or cooling more slowly.- Ensure the starting material is of reasonable purity (at least 80-90%).- Experiment with different solvents or solvent mixtures.
Low Yield Too much solvent was used; premature filtration.- If the mother liquor is available, concentrate it to recover more product.- Ensure the solution is adequately cooled for a sufficient amount of time before filtration.
Column Chromatography
Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.- If compounds elute too quickly, decrease the polarity of the mobile phase.- If compounds do not elute, increase the polarity of the mobile phase.- Use a gradient elution to separate compounds with a wide range of polarities.
Tailing Peaks Strong interaction between the compound and the stationary phase (e.g., acidic silica gel and a basic aniline derivative).- Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce tailing.
Cracked or Channeled Column Bed Improper packing of the stationary phase.- Repack the column carefully, ensuring a uniform and compact bed.- Use the wet packing method for a more homogenous column.
Inconsistent Elution The column was allowed to run dry.- Ensure the solvent level is always above the top of the stationary phase.
Colored Impurities Remain on Column Highly polar or reactive impurities.- If the desired compound has eluted, flush the column with a very polar solvent to remove the remaining impurities.

Quantitative Data Summary

The following table provides illustrative data for the purification of a representative reaction product, N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide, based on typical outcomes for similar compounds. Actual results may vary.

Purification Method Starting Purity (Crude) Final Purity (Illustrative) Recovery Yield (Illustrative) Key Parameters
Recrystallization 85%>98%70-85%Solvent: Ethanol/Water
Column Chromatography 85%>99%80-95%Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient

Experimental Protocols

Protocol 1: Purification of N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide by Recrystallization

This protocol describes the purification of the crude product from the N-acylation of this compound.

Materials:

  • Crude N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide

  • Ethanol

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Purification of N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide by Column Chromatography

Materials:

  • Crude N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by making a slurry of silica gel in hexane and pouring it into the column. Allow the silica to settle, and drain the excess hexane, ensuring the top of the silica bed does not dry out.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried silica with the adsorbed product to the top of the column.

  • Begin eluting the column with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the desired product.

  • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start This compound reaction Acylation Reaction (e.g., with Acetic Anhydride) start->reaction crude_product Crude N-(5-Bromo-4-chloro- 2-fluorophenyl)acetamide reaction->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield, Moderate Purity column_chromatography Column Chromatography purification_choice->column_chromatography High Purity, Good Yield pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: General experimental workflow from synthesis to purification.

troubleshooting_recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield solution1 Induce Nucleation: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->solution1 Yes solution2 Adjust Conditions: - Reheat and add solvent - Cool slowly - Change solvent oiling_out->solution2 Yes solution3 Recover Product: - Concentrate mother liquor - Ensure complete cooling low_yield->solution3 Yes

Caption: Troubleshooting logic for common recrystallization problems.

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-4-chloro-2-fluoroaniline in cross-coupling reactions. The following information is designed to help improve reaction yields and address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in a palladium-catalyzed cross-coupling reaction?

In palladium-catalyzed cross-coupling reactions, the general reactivity of carbon-halogen bonds follows the trend: C-I > C-Br > C-Cl > C-F.[1][2] Therefore, for this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[2][3] This inherent difference in reactivity allows for chemoselective functionalization at the 5-position (bromine) while leaving the 4-position (chlorine) and 2-position (fluorine) intact for potential subsequent transformations.[3][4]

Q2: Which cross-coupling reactions are most suitable for the selective functionalization of the C-Br bond in this compound?

Several powerful cross-coupling reactions can be employed for selective functionalization at the C-Br bond:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with a wide range of aryl or vinyl boronic acids and esters.[4][5]

  • Buchwald-Hartwig Amination: The method of choice for creating carbon-nitrogen bonds with various primary and secondary amines.[6][7][8]

  • Sonogashira Coupling: Used for the formation of carbon-carbon triple bonds with terminal alkynes.[3][4][9]

  • Heck Reaction: Enables the formation of a carbon-carbon bond by coupling with an alkene.[10][11][12]

Q3: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include inactive catalysts, improper base or solvent selection, oxygen contamination, and poor quality of starting materials.[13] To improve the yield, consider screening different palladium catalysts and phosphine ligands, ensuring your base is appropriate and soluble, thoroughly degassing your solvents, and using pure starting materials.[1][14]

Q4: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?

Homocoupling of boronic acids is often promoted by the presence of oxygen.[15] To mitigate this, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and execution.[1][16]

Q5: In a Buchwald-Hartwig amination, what are the key parameters to consider for a successful reaction?

The success of a Buchwald-Hartwig amination relies heavily on the careful selection of the palladium precursor, ligand, base, and solvent. For challenging substrates, bulky and electron-rich phosphine ligands are often required.[6][8] The choice of base is also critical and should be matched to the specific substrates and ligand used.[6] Screening different combinations of these components is often necessary to find the optimal conditions.[17]

Troubleshooting Guide

This guide addresses specific issues you may encounter during cross-coupling reactions with this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[6]
Inappropriate reaction conditions- Screen different solvents and bases. For Suzuki reactions, a mixture of an organic solvent and water is often beneficial.[1][18]- Gradually increase the reaction temperature, as less reactive halides may require more forcing conditions.[1]
Poor quality of reagents- Ensure the this compound and the coupling partner are pure.- For Suzuki reactions, check the quality of the boronic acid, as they can degrade over time.[14]
Lack of Chemoselectivity (Reaction at C-Cl) Reaction conditions are too harsh- Reduce the reaction temperature and reaction time to favor coupling at the more reactive C-Br bond.[1]
Incorrect catalyst system- For selective C-Br coupling, standard catalyst systems like those with PPh₃ or dppf ligands are often effective. Avoid highly reactive catalyst systems designed for C-Cl activation.[1]
Formation of Side Products (e.g., Dehalogenation) Reductive dehalogenation- This side reaction replaces the halogen with a hydrogen atom.[15] To minimize this, use sterically hindered phosphine ligands and strong, non-coordinating bases like NaOtBu.[15] Protecting the aniline's amino group can also suppress this side reaction.[15]
Reaction Stalls Before Completion Catalyst deactivation- The active Pd(0) species may be precipitating as palladium black, often due to high temperatures or oxygen exposure.[13] Consider a more robust catalyst system or lower the reaction temperature.
Reagent insolubility- A starting material or intermediate may be precipitating from the solution. Try a different solvent system to improve solubility.[13]

Data Presentation: Recommended Starting Conditions for Selective C-Br Functionalization

The following tables provide recommended starting conditions for various cross-coupling reactions targeting the C-Br bond of substrates similar to this compound. These are general guidelines and may require optimization for your specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Condition
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[1][19]
Ligand PPh₃, dppf, SPhos, XPhos[4]
Catalyst Loading 1-5 mol%[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)[4][19]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 v/v)[19][20]
Temperature 80-110 °C[9][20]

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended Condition
Palladium Source Pd₂(dba)₃, Pd(OAc)₂[1][6]
Ligand XPhos, BINAP[1][19]
Catalyst Loading 2 mol% Pd, 3-4 mol% Ligand[19]
Base NaOtBu, K₃PO₄ (1.4-2 equivalents)[1][19]
Solvent Toluene, 1,4-Dioxane (anhydrous)[1][19]
Temperature 80-110 °C[1]

Table 3: Sonogashira Coupling Conditions

ParameterRecommended Condition
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂[9]
Copper Co-catalyst CuI (5-10 mol%)[9]
Catalyst Loading 2-5 mol% Pd[9][19]
Base Et₃N, i-Pr₂NH (often serves as solvent)[9]
Solvent DMF, THF, Acetonitrile[9]
Temperature Room Temperature to 80 °C[9][21]

Table 4: Heck Reaction Conditions

ParameterRecommended Condition
Palladium Source Pd(OAc)₂, Pd₂(dba)₃[10]
Ligand PPh₃, P(o-tol)₃[10][22]
Base Et₃N, NaOAc, K₂CO₃[10]
Solvent DMF, NMP, Dioxane, Toluene[10]
Temperature > 100 °C[10]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[4]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4][5]

  • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂; 2 mol%) and the ligand (e.g., XPhos; 4 mol%).[19]

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[19]

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.[5][19]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.[3]

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions A 1. Reagent Preparation B 2. Inert Atmosphere A->B C 3. Reagent Addition B->C D 4. Catalyst/Ligand Addition C->D E 5. Solvent Addition D->E F 6. Reaction (Heating/Stirring) E->F G 7. Monitoring (TLC/LC-MS) F->G H 8. Work-up G->H I 9. Purification H->I J Final Product I->J

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Yield Troubleshooting Low Yields Start Low Yield Observed Catalyst Check Catalyst Activity (Fresh Catalyst/Pre-catalyst) Start->Catalyst Conditions Screen Reaction Conditions (Solvent, Base, Temperature) Catalyst->Conditions If no improvement Improved Yield Improved Catalyst->Improved If yield improves Reagents Verify Reagent Purity Conditions->Reagents If no improvement Conditions->Improved If yield improves Atmosphere Ensure Inert Atmosphere (Degas Solvents) Reagents->Atmosphere If no improvement Reagents->Improved If yield improves Atmosphere->Improved If yield improves NotImproved Yield Not Improved Atmosphere->NotImproved If still no improvement

References

Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-chloro-2-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is the electrophilic bromination of 4-chloro-2-fluoroaniline. Due to the high reactivity of the aniline starting material, the amino group is often temporarily protected (e.g., via acetylation) to prevent side reactions and control regioselectivity. The synthesis, therefore, typically follows three key stages: protection of the amino group, electrophilic bromination, and subsequent deprotection to yield the final product.

Q2: Why is protection of the amino group recommended during bromination?

A2: The amino (-NH₂) group is a strong activating group in electrophilic aromatic substitution, which can lead to several undesirable side reactions.[1][2] Protecting the amino group, typically by converting it to an acetamide (-NHCOCH₃), moderates its activating effect. This strategy helps to prevent over-bromination (the addition of multiple bromine atoms) and reduces the formation of oxidation-related side products that can contaminate the final compound.[3]

Q3: What are the primary side products I should expect?

A3: The most common side products include isomeric impurities, over-brominated species, and residual starting material. Specifically, you may encounter 3-Bromo-4-chloro-2-fluoroaniline (an isomer), 3,5-Dibromo-4-chloro-2-fluoroaniline (an over-bromination product), and unreacted 4-chloro-2-fluoroaniline. If a protection/deprotection strategy is used, incomplete deprotection can result in N-acetylated impurities.

Q4: How can I monitor the reaction progress and identify impurities?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product. For detailed analysis and identification of side products, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying isomeric impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Probable Cause Recommended Solution
Incomplete Reaction Monitor the reaction closely using TLC until the starting material is fully consumed. Consider extending the reaction time or slightly increasing the temperature, but be cautious of promoting side reactions.
Suboptimal Reaction Temperature The bromination of anilines can be exothermic. Maintain the recommended reaction temperature (often cooled in an ice bath) to prevent thermal degradation and reduce the formation of undesired byproducts.
Loss of Product During Work-up/Purification Ensure pH is carefully adjusted during extraction steps to minimize the product's solubility in the aqueous phase. When performing recrystallization, use a minimal amount of hot solvent to avoid significant product loss upon cooling.[4]
Inefficient Brominating Agent Use a fresh, high-quality brominating agent. For instance, if using a solution of bromine, ensure its concentration is accurately known. N-Bromosuccinimide (NBS) is often a milder and more selective alternative to liquid bromine.

Issue 2: Presence of Significant Impurities in the Final Product

Side Product Detected Probable Cause Recommended Solution
Over-bromination (e.g., 3,5-Dibromo-4-chloro-2-fluoroaniline) The aniline ring is highly activated, leading to multiple substitutions.[2][3] This is often caused by excess brominating agent or elevated reaction temperatures.Use a protection strategy (acetylation) to moderate the reactivity of the amino group. Add the brominating agent slowly and stoichiometrically (1.0-1.05 equivalents) while maintaining a low temperature.
Isomeric Impurity (e.g., 3-Bromo-4-chloro-2-fluoroaniline) While the 5-position is sterically favored, some substitution can occur at the electronically activated 3-position.Employ a bulkier protecting group on the amine to increase steric hindrance at the ortho positions, thereby enhancing selectivity for the 5-position. Optimize solvent and temperature, as these can influence regioselectivity.
Unreacted Starting Material (4-chloro-2-fluoroaniline) Insufficient amount of brominating agent or short reaction time.Increase the equivalents of the brominating agent slightly (e.g., to 1.1 equivalents) and/or extend the reaction time. Confirm completion via TLC before quenching the reaction.
Colored Impurities Oxidation of the aniline functional group.[1]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Ensure the purity of solvents and reagents to exclude oxidizing contaminants.

Experimental Protocols

Protocol: Synthesis of this compound via a Protection-Bromination-Deprotection Sequence

This protocol is a representative methodology. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: Protection (Acetylation) of 4-chloro-2-fluoroaniline

  • Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis confirms the complete consumption of the starting aniline.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Collect the precipitated solid (N-(4-chloro-2-fluorophenyl)acetamide) by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of N-(4-chloro-2-fluorophenyl)acetamide

  • Suspend the dried acetanilide from Step 1 in glacial acetic acid.

  • Cool the mixture to 10-15 °C.

  • In a separate flask, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the acetanilide suspension over 30-60 minutes, ensuring the temperature does not exceed 20 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC.

  • Once the reaction is complete, pour the mixture into a stirred solution of sodium bisulfite in water to quench excess bromine.

  • Collect the resulting precipitate (N-(5-bromo-4-chloro-2-fluorophenyl)acetamide) by vacuum filtration, wash with water, and dry.

Step 3: Deprotection (Hydrolysis) of the Amide

  • Reflux the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

  • Monitor the hydrolysis by TLC until the acetylated intermediate is no longer visible.

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., concentrated NaOH or NH₄OH) to a pH of ~8-9, keeping the temperature low with an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Start 4-Chloro-2-fluoroaniline Protected N-(4-chloro-2-fluorophenyl)acetamide Start->Protected 1. Acetylation (Acetic Anhydride) p1 Protected->p1 2. Bromination (Br₂) Product This compound (Desired Product) SideProduct 3,5-Dibromo-4-chloro-2-fluoroaniline (Over-bromination) BrominatedProtected N-(5-bromo-4-chloro-2-fluorophenyl)acetamide BrominatedProtected->Product 3. Deprotection (Acid Hydrolysis) p1->SideProduct Side Reaction (Excess Br₂) p1->BrominatedProtected Main Path p2

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start: Analyze Crude Product (HPLC, GC-MS) CheckPurity Is Purity >98%? Start->CheckPurity HighSM High Starting Material? CheckPurity->HighSM No End Purification Successful CheckPurity->End Yes HighOverBrom High Over-bromination? HighSM->HighOverBrom No TroubleshootSM Action: - Increase reaction time - Increase Br₂ equivalents HighSM->TroubleshootSM Yes TroubleshootOverBrom Action: - Lower temperature - Add Br₂ slowly - Use amine protection HighOverBrom->TroubleshootOverBrom Yes Repurify Action: - Optimize recrystallization - Perform column chromatography HighOverBrom->Repurify No (Other Impurities) TroubleshootSM->Start Rerun Synthesis TroubleshootOverBrom->Start Rerun Synthesis Repurify->Start Re-analyze

Caption: Troubleshooting workflow for low purity synthesis.

References

Technical Support Center: Palladium-Catalyzed Amination of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amination of halogenated anilines, commonly known as the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Buchwald-Hartwig amination of a halogenated aniline is resulting in low or no yield. What are the common causes and how can I improve it?

A1: Low yields in Buchwald-Hartwig reactions involving halogenated anilines can arise from several factors. A systematic approach to troubleshooting is recommended.

Common Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand is crucial for an efficient reaction. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the oxidative addition step.[2][3] The choice of ligand can also influence selectivity, especially when dealing with primary amines.[4]

  • Incorrect Base Selection: Strong, non-nucleophilic bases are typically used, with sodium tert-butoxide (NaOtBu) being the most common.[5] However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[1][6] The choice of base is highly context-dependent and can significantly impact reaction yields.[6]

  • Solvent Issues: The insolubility of reagents is a frequent cause of reaction failure.[5] Common solvents include toluene, dioxane, and THF.[5] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the catalyst.[5] The solvent can also play a direct role in the formation of the active catalyst.[7]

  • Reaction Temperature: Typical reaction temperatures range from 80-110 °C.[3][5] If no reaction is observed, a careful increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature might be necessary.[1]

Q2: I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction where a palladium-hydride species is formed, which then reacts with the aryl halide.[1]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[1]

  • Base Choice: The choice of base can significantly influence the extent of dehalogenation. Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes preferred over strong bases like NaOtBu.[1]

  • Amine Protection: The free amino group on the halogenated aniline can sometimes promote dehalogenation. Protecting the amine with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[1]

  • Solvent Selection: In some cases, aprotic solvents like toluene or dioxane may reduce dehalogenation compared to more polar aprotic solvents.[1]

  • Lower Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.[1]

Q3: My reaction is producing the diarylamine as a major byproduct. How can I improve the selectivity for the desired monoarylation product?

A3: The formation of a diarylamine occurs when the newly formed arylamine product competes with the starting amine and reacts with another molecule of the aryl halide.

Improving Monoarylation Selectivity:

  • Control Stoichiometry: Using a slight excess of the amine coupling partner can help favor the formation of the monoarylated product.

  • Ligand Choice: Certain ligands have been developed to enhance selectivity for monoarylation. For instance, specific Josiphos-type ligands have shown high selectivity for the coupling of ammonia, minimizing diarylamine formation.[8] The KPhos ligand has also been shown to suppress the formation of diarylamine side products.[9][10]

  • Reaction Conditions: The resting state of the catalyst can influence selectivity. For example, in the amination of aryl bromides, the L₂Pd(Ar)(Br) intermediate can react selectively with the primary arylamine product to form the diarylamine.[8] Modifying reaction conditions to alter the catalyst's resting state can improve selectivity.

Q4: I am working with an aryl chloride, and the reaction is very sluggish. What adjustments should I consider?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[2]

Tips for Activating Aryl Chlorides:

  • Specialized Ligands: The use of highly active, bulky, and electron-rich phosphine ligands is often mandatory for the efficient coupling of aryl chlorides. Ligands like BrettPhos, tBuXPhos, and certain Josiphos-type ligands are designed for these challenging substrates.[3][11]

  • Higher Temperatures: Higher reaction temperatures (e.g., 100-120 °C) are often required to facilitate the oxidative addition of the C-Cl bond.[3]

  • Choice of Palladium Source: While various palladium sources can be used, pre-catalysts are often preferred for their reliability in generating the active catalytic species.[2]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various sources to guide reaction optimization.

Table 1: Effect of Ligand and Base on Yields in Buchwald-Hartwig Amination

Aryl HalideAminePd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
3-ChloroanilinePrimary/Secondary AminePd₂(dba)₃XPhos/RuPhosNaOtBuToluene80-110Good to Excellent[3]
3-ChloroanilinePrimary/Secondary AminePd(OAc)₂CyPF-tBuK₃PO₄Dioxane100-120Good to Excellent[3]
1-Chloro-4-fluorobenzeneAqueous NH₃Pd-G3 dimerKPhosKOH--High Selectivity[9]
Aryl Bromides/ChloridesAnilineBrettPhos Pd G3BrettPhos-Lipids-94-99[11]
Aryl Bromides/ChloridesAnilinetBuXPhos Pd G3tBuXPhos-Lipids-Good[11]

Table 2: General Reaction Parameters

ParameterTypical Range/ValueNotesReference
Catalyst Loading 1.5 - 2.0 mol% (Pd)Can be optimized for specific substrates.[3]
Ligand Loading 3.0 - 4.0 mol%Ligand-to-metal ratio is crucial.[3]
Base Equiv. 2.0 - 2.5 equiv.Excess base is typically used.[3]
Amine Equiv. 1.2 equiv.A slight excess of the amine is common.[3]
Temperature 80 - 120 °CSubstrate dependent; aryl chlorides often require higher temperatures.[3][5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a 3-Chloroaniline Derivative with a Strong Base [3]

Materials:

  • 3-Chloroaniline derivative (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to the Schlenk flask.

  • Reagent Addition: Add the 3-chloroaniline derivative and the amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate can then be concentrated and purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 3-Chloroaniline Derivative with a Weaker Base [3]

Materials:

  • 3-Chloroaniline derivative (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)

  • Anhydrous Dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Josiphos-type ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃) to the Schlenk flask.

  • Reagent Addition: Add the 3-chloroaniline derivative and the amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate can then be concentrated and purified by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -[Base-H]X Amido->Pd0 Reductive Elimination Product Arylamine (Ar-NR₂) Amido->Product Product Formation ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Yield in Amination Inert Check Inert Atmosphere (Degas Solvents, Purge with N₂/Ar) Start->Inert Catalyst Evaluate Catalyst System (Use Pre-catalyst, Check Loading) Inert->Catalyst Ligand Optimize Ligand (Bulky, Electron-Rich for Ar-Cl) Catalyst->Ligand Base Screen Bases (NaOtBu vs. K₃PO₄/Cs₂CO₃) Ligand->Base Solvent Check Solvent & Solubility (Toluene, Dioxane, THF) Base->Solvent Temp Adjust Temperature (Increase for low reactivity, Decrease for side reactions) Solvent->Temp Success Improved Yield Temp->Success

Caption: Troubleshooting workflow for low-yield reactions.

Side_Reaction_Mitigation cluster_dehalogenation Hydrodehalogenation cluster_diarylation Diarylation Problem Dominant Side Reaction Dehal_Ligand Use Bulky, Electron-Rich Ligand Problem->Dehal_Ligand If Dehalogenation Diaryl_Stoich Use Slight Excess of Amine Problem->Diaryl_Stoich If Diarylation Dehal_Base Switch to Weaker Base (K₃PO₄) Dehal_Ligand->Dehal_Base Dehal_Temp Lower Reaction Temperature Dehal_Base->Dehal_Temp Diaryl_Ligand Employ Selectivity-Enhancing Ligand (e.g., KPhos, Josiphos-type) Diaryl_Stoich->Diaryl_Ligand

Caption: Mitigation strategies for common side reactions.

References

Technical Support Center: Method Refinement for Nucleophilic Substitution on 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement of nucleophilic substitution on 5-Bromo-4-chloro-2-fluoroaniline. This guide is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting these reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is most likely to be substituted in a nucleophilic aromatic substitution (SNAr) reaction on this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the carbon-halogen bond.[1] Therefore, the fluorine atom is the most likely to be substituted. The amino group (-NH2) is an activating group, and its ortho- and para-positions are electronically activated for nucleophilic attack. In this molecule, the fluorine is ortho to the amino group, further favoring its substitution.

Q2: What are the typical reaction conditions for a nucleophilic substitution on this substrate?

A2: While specific conditions for this compound are not widely published, general conditions for SNAr reactions on similar polyhalogenated aromatic compounds can be applied. These typically involve reacting the substrate with a nucleophile (e.g., a primary or secondary amine) in a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). The reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to neutralize the HX formed.[2] Reaction temperatures can range from room temperature to elevated temperatures (80-150 °C), depending on the nucleophilicity of the attacking species and the reactivity of the substrate.[2][3]

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include:

  • Disubstitution: If the reaction conditions are too harsh (high temperature, long reaction time), a second halogen may be substituted.

  • Reaction at other halogen sites: While fluorine is the most reactive, substitution at the chlorine or bromine positions can occur, especially if the desired reaction is slow.

  • Decomposition of starting material or product: Prolonged exposure to high temperatures can lead to degradation.

  • Reaction with the aniline amino group: While less likely under these conditions, the possibility of N-alkylation or N-arylation of the starting material or product exists if a suitable electrophile is present.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inactive or insufficient base.4. Poor quality of solvent or reagents.1. Use a more nucleophilic reagent or increase its concentration.2. Gradually increase the reaction temperature in 10-20 °C increments.3. Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) or ensure it is freshly dried.4. Use anhydrous solvents and high-purity reagents.
Formation of Multiple Products 1. Reaction temperature is too high, leading to disubstitution.2. Lack of selectivity in substitution.3. Presence of impurities in the starting material.1. Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is formed.2. Screen different solvents and bases to optimize selectivity.3. Purify the starting material before use.
Product Decomposition 1. Reaction temperature is too high.2. Prolonged reaction time.1. Reduce the reaction temperature.2. Monitor the reaction progress and work up the reaction as soon as the starting material is consumed.
Difficulty in Product Isolation 1. Product is highly soluble in the aqueous phase during workup.2. Emulsion formation during extraction.1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency.2. Add a small amount of a different organic solvent or filter the mixture through celite to break the emulsion.

Experimental Protocols

The following are generalized protocols based on established methodologies for similar compounds.[2] Optimization will be necessary for specific nucleophiles.

General Protocol for Amination
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1-1.5 eq) followed by a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes hypothetical, yet chemically plausible, reaction conditions for the substitution of the fluorine atom in this compound with various primary amines. These are starting points for optimization.

Nucleophile (R-NH₂)SolventBaseTemperature (°C)Time (h)Expected Yield (%)
n-ButylamineDMFK₂CO₃1001270-80
AnilineDMSOCs₂CO₃1202460-70
MorpholineNMPDIPEA1101875-85
BenzylamineDMFK₂CO₃1001670-80

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product Substituted Product + F- Intermediate->Product Elimination of Fluoride

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) on this compound.

Troubleshooting_Workflow Start Experiment Start Reaction Perform Nucleophilic Substitution Start->Reaction Monitor Monitor Reaction by TLC/HPLC Reaction->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purification Complete->Workup Yes Troubleshoot Troubleshooting Required Complete->Troubleshoot No Success Successful Product Isolation Workup->Success Check_Conditions Review Reaction Conditions (Temp, Time, Reagents) Troubleshoot->Check_Conditions Check_Purity Analyze Starting Material Purity Check_Conditions->Check_Purity Check_Purity->Reaction Re-attempt

Caption: A logical workflow for performing and troubleshooting nucleophilic substitution reactions.

References

Technical Support Center: Functionalization of 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the regioselective functionalization of 5-bromo-4-chloro-2-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. Therefore, for this compound, the C-Br bond is significantly more reactive than the C-Cl bond. The C-F bond is generally inert under typical cross-coupling conditions. This inherent difference in reactivity is the primary tool for achieving regioselectivity.

Q2: How do the activating and directing effects of the aniline and fluorine substituents influence regioselectivity?

The amino group is a strong activating group and an ortho, para-director. The fluorine atom is a deactivating group but also an ortho, para-director. In the case of this compound, these directing effects can influence subsequent reactions. For instance, in electrophilic aromatic substitution, the positions ortho and para to the amino group are activated. For metalation reactions, the amino and fluoro groups can act as ortho-directing groups.

Q3: Can I selectively functionalize the C-Cl bond without touching the C-Br bond?

Directly functionalizing the C-Cl bond in the presence of a more reactive C-Br bond is extremely challenging and generally not feasible with standard cross-coupling methods. A more effective strategy involves a two-step process: first, functionalize the C-Br bond, and then, under more forcing reaction conditions (e.g., higher temperature, different catalyst/ligand system), functionalize the C-Cl bond.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield or no reaction when attempting to selectively couple at the C-Br position.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst may have been deactivated by air or moisture.

  • Possible Cause 2: Inappropriate Ligand. The chosen phosphine ligand may not be suitable for the transformation.

    • Solution: For C-Br bond activation, ligands like SPhos, XPhos, or RuPhos are often effective. It may be necessary to screen a panel of ligands to find the optimal one for your specific substrate.

  • Possible Cause 3: Ineffective Base or Solvent. The base may not be strong enough or soluble enough in the reaction medium to facilitate transmetalation.

    • Solution: Ensure a suitable base is used, such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of solvent (e.g., 1,4-dioxane, toluene, DMF with water) is also critical and should be optimized.

Issue: Loss of regioselectivity with significant coupling at the C-Cl position.

  • Possible Cause: Reaction Temperature is Too High. Higher temperatures can provide enough energy to activate the less reactive C-Cl bond.

    • Solution: Reduce the reaction temperature. Start with lower temperatures (e.g., 60-80 °C) and slowly increase if the reaction is sluggish. Monitor the reaction progress by GC-MS or LC-MS to track the formation of byproducts.

Buchwald-Hartwig Amination

Issue: Formation of significant amounts of hydrodehalogenation byproducts (replacement of Br with H).

  • Possible Cause 1: Unsuitable Ligand/Palladium Ratio. An incorrect ratio can lead to the formation of palladium hydride species, which can cause hydrodehalogenation.

    • Solution: Optimize the ligand-to-palladium ratio. Often, a ratio of 1.5:1 to 2:1 is effective.

  • Possible Cause 2: Presence of Water. Water can react with the base and other reagents to promote the formation of undesired byproducts.

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

Issue: Poor conversion when attempting to aminate the C-Br position.

  • Possible Cause: Steric Hindrance. The amine coupling partner may be too sterically bulky, hindering its approach to the catalyst.

    • Solution: Consider using a less sterically hindered amine if the project allows. Alternatively, switch to a bulkier phosphine ligand (e.g., BrettPhos) which can sometimes facilitate the coupling of hindered substrates.

Ortho-lithiation and Borylation

Issue: Lithiation occurs at an undesired position.

  • Possible Cause: Incorrect Directing Group Effect. Both the amino and fluoro groups can direct lithiation to their ortho positions. The outcome can be sensitive to the base and reaction conditions.

    • Solution: The fluorine at position 2 is a powerful directing group for lithiation at C3. The protected amine can also direct lithiation. To favor lithiation at the C6 position, directed by the aniline, it may be necessary to protect the amine (e.g., as a pivalamide or carbamate) to enhance its directing ability and prevent N-lithiation.

  • Possible Cause: Halogen-Metal Exchange. Strong bases like n-BuLi or s-BuLi can undergo halogen-metal exchange with the C-Br bond, which is faster than deprotonation at low temperatures.

    • Solution: To achieve ortho-lithiation via deprotonation, a base like Lithium diisopropylamide (LDA) is often preferred as it is less prone to halogen-metal exchange. Perform the reaction at very low temperatures (e.g., -78 °C).

Data Presentation: Regioselective Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 5-Aryl Product
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃1,4-Dioxane901688
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O851275

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Starting Material cluster_decision Desired Functionalization Position cluster_c5_path C5 Functionalization Pathway cluster_c4_decision Second Functionalization cluster_c4_path C4 Functionalization Pathway A This compound B Functionalize at C5 (Bromo position)? A->B C Mild Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) B->C Yes E Functionalize at C4 (Chloro position)? D Product A: 5-Aryl/Amino-4-chloro-2-fluoroaniline C->D D->E F Forcing Palladium-Catalyzed Cross-Coupling Conditions (Higher Temp, Different Ligand) E->F Yes G Product B: 5-Aryl/Amino-4-Aryl/Amino-2-fluoroaniline F->G

Caption: Decision workflow for sequential functionalization.

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ A Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) A->ArPdBr B Transmetalation ArPdBr->B ArPdAr Ar-Pd(II)L₂(Ar') B->ArPdAr C Reductive Elimination ArPdAr->C C->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') C->Product Reactant1 This compound (Ar-Br) Reactant1->A Selectively adds to C-Br bond Reactant2 Boronic Acid (Ar'-B(OH)₂) + Base Reactant2->B

Caption: Suzuki-Miyaura coupling catalytic cycle.

Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 5-Bromo-4-chloro-2-fluoroaniline in catalytic reactions. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing and overcoming catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or has stalled. How can I determine if catalyst deactivation is the cause?

A1: Catalyst deactivation is a common issue, particularly with electron-deficient and multi-halogenated substrates. Signs of deactivation include:

  • A significant drop in reaction rate compared to initial observations or previous successful runs.

  • Incomplete conversion of the starting material, even with extended reaction times.

  • A noticeable change in the reaction mixture's color, such as the formation of a black precipitate (palladium black), which indicates the aggregation of Pd(0) into an inactive state.

  • The emergence of unexpected side products, such as from reductive dehalogenation.

Q2: What are the primary causes of catalyst deactivation when working with this compound?

A2: Several factors can contribute to the deactivation of palladium catalysts in this context:

  • Oxidation of the Pd(0) Catalyst: The active Pd(0) species can be oxidized to inactive Pd(II) if the reaction is not performed under strictly inert conditions.

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be sensitive to air, moisture, and high temperatures, leading to their degradation and the subsequent deactivation of the catalyst.

  • Formation of Inactive Palladium Complexes: The aniline substrate or amine impurities can sometimes coordinate too strongly to the palladium center, forming dormant or inactive complexes.[1]

  • Aggregation to Palladium Black: At elevated temperatures or high concentrations, the active monomeric Pd(0) species can aggregate into inactive palladium nanoparticles or bulk metal, commonly observed as a black precipitate.

  • Poisoning: Impurities in reagents, solvents, or the starting material can act as catalyst poisons.

Q3: I am observing a significant amount of hydrodehalogenation (replacement of a halogen with hydrogen). What causes this and how can it be minimized?

A3: Hydrodehalogenation is a common side reaction with electron-poor aryl halides. It can be minimized by:

  • Choice of Base: Using weaker bases may reduce the rate of this side reaction. However, a careful balance is needed as a sufficiently strong base is often required for the main cross-coupling reaction.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over reductive dehalogenation.[2]

  • Protecting the Aniline: Protecting the amino group, for instance as a Boc-carbamate, can sometimes suppress this side reaction.[2]

Q4: Can I perform selective cross-coupling at the bromine or chlorine position of this compound?

A4: Yes, selective coupling is highly feasible. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[3] This significant difference in reactivity allows for selective amination or other cross-coupling reactions at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[3] Achieving coupling at the less reactive C-Cl position typically requires more forcing conditions and specialized, highly active catalyst systems.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a pre-catalyst to ensure the formation of the active Pd(0) species. - Ensure all reagents and solvents are anhydrous and degassed. - Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox).[3]
2. Suboptimal Reaction Conditions- Screen different temperatures; higher temperatures may be needed for this deactivated substrate. - Optimize the base; stronger bases like NaOtBu or K₃PO₄ might be necessary.[2][4] - Screen various solvents such as toluene, dioxane, or THF.[5]
3. Inappropriate Ligand- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is critical for coupling with deactivated aryl chlorides and bromides.[4][6]
Formation of Palladium Black 1. Catalyst Aggregation- Lower the reaction temperature if possible. - Decrease the catalyst loading. - Ensure adequate ligand concentration to stabilize the Pd(0) species.
Significant Side Product Formation (e.g., Homocoupling) 1. Presence of Oxygen- Thoroughly degas all solvents and purge the reaction vessel with an inert gas (e.g., argon).[2][7]
2. Incomplete Reduction of Pd(II) Precatalyst- Use a Pd(0) source directly or ensure conditions are adequate for the complete reduction of a Pd(II) precatalyst.[4]
Product is a Dark Oil or Solid 1. Oxidation of Aniline or Product- Use purified, colorless starting materials.[2] - Maintain a strict inert atmosphere throughout the reaction.[2] - During workup, consider treating the crude product with activated carbon to adsorb colored impurities.[2]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination at the C-Br Position

This protocol is a general starting point for the selective amination of this compound at the more reactive C-Br position.

Materials:

  • This compound

  • Amine of choice (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of argon, add the amine followed by anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Removal of Residual Palladium using a Scavenger Resin

This protocol describes a method for removing residual palladium catalyst from the final product.

Materials:

  • Crude product containing residual palladium

  • Suitable solvent (e.g., toluene, ethyl acetate)

  • Thiol-functionalized scavenger resin

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add the scavenger resin to the solution (typically 5-10 molar equivalents relative to the estimated residual palladium).

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours.

  • Filter the mixture to remove the resin.

  • Wash the resin with fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Visualizing Workflows and Pathways

G cluster_0 Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Check Reaction Conditions (Inert Atmosphere, Purity of Reagents) start->q1 a1_yes Conditions OK q1->a1_yes Yes a1_no Improve Conditions (Degas Solvents, Purify Reagents) q1->a1_no No q2 Evaluate Catalyst System (Pre-catalyst, Ligand, Base) a1_yes->q2 a1_no->start a2_yes System Optimized q2->a2_yes Yes a2_no Screen Ligands & Bases (e.g., XPhos, SPhos, NaOtBu) q2->a2_no No q3 Analyze for Side Reactions (Dehalogenation, Homocoupling) a2_yes->q3 a2_no->q2 a3_yes Side Reactions Present q3->a3_yes Yes a3_no Re-evaluate Substrate Stability q3->a3_no No a3_yes->q2 end Proceed with Optimized Protocol a3_no->end

Caption: A decision tree for troubleshooting low-yield reactions.

G cluster_1 General Catalytic Cycle and Deactivation Pathways pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition (with Ar-X) pd0->oxidative_addition deactivation Deactivation Pathways pd0->deactivation pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation (with Nu-M) pd_complex->transmetalation pd_complex->deactivation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Nu (Product) reductive_elimination->product pd_black Palladium Black (Inactive Aggregate) deactivation->pd_black poisoning Poisoned Complex (e.g., by Impurities) deactivation->poisoning

Caption: Key steps in a cross-coupling cycle and common deactivation routes.

References

Solvent selection for enhancing reactivity of 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-4-chloro-2-fluoroaniline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for cross-coupling reactions?

A1: The primary reactive sites for palladium-catalyzed cross-coupling reactions are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the palladium catalyst more readily than the C-Cl bond, allowing for selective functionalization at the C5 position.

Q2: How does the solvent choice impact the reactivity of this compound in cross-coupling reactions?

A2: The solvent plays a critical role by influencing the solubility of reagents, the stability of the catalytic species, and the overall reaction rate.[1] For instance, in Buchwald-Hartwig aminations, common solvents include toluene, 1,4-dioxane, and THF.[1] In Suzuki-Miyaura coupling, solvent systems like dioxane/water, toluene/water, or 2-MeTHF are often employed to facilitate the dissolution of both organic and inorganic reagents.[2][3] The choice of solvent can also affect the rate of side reactions.[1]

Q3: Can the aniline (-NH2) group interfere with cross-coupling reactions?

A3: Yes, the free amine can coordinate to the palladium catalyst, potentially inhibiting its activity. It can also act as a base. However, many modern catalyst systems, particularly those for Buchwald-Hartwig and Suzuki reactions, are designed to tolerate free amines.[2] In some cases, protection of the amine may be considered, but it is often not necessary with the appropriate choice of ligand and base.

Q4: What are common side reactions when working with this compound?

A4: Common side reactions include:

  • Hydrodehalogenation: Where the bromine or chlorine atom is replaced by a hydrogen atom. This can be minimized by optimizing the base and lowering the reaction temperature.[1]

  • Homocoupling: Formation of a biaryl product from the starting aniline. This can be reduced by ensuring an oxygen-free environment and using bulky phosphine ligands.

  • Protodeboronation: In Suzuki reactions, the boronic acid/ester can be hydrolyzed back to the parent arene. Using stable boronate esters (e.g., pinacol esters) and appropriate reaction conditions can mitigate this.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product.

Potential CauseTroubleshooting Step
Inactive Catalyst Use a pre-formed palladium catalyst (precatalyst) which is often more stable and reliable. Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation.
Poor Solvent Choice The reactants may not be fully soluble. Try a different solvent system. For example, if dioxane/H₂O fails, consider toluene/H₂O/EtOH or 2-MeTHF.[2][4] A mixture of a polar aprotic solvent with water is often effective.[3]
Inappropriate Base The base may be too weak or too strong. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base is often interdependent with the solvent.[1]
Ligand Inefficiency The ligand may not be suitable for this specific substrate. For electron-rich anilines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[4]
Guide 2: Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products.

Potential CauseTroubleshooting Step
Base Incompatibility Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but can be incompatible with other functional groups.[1][5] If side reactions are observed, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[1]
Solvent Effects Toluene and 1,4-dioxane are generally effective solvents for Buchwald-Hartwig aminations.[1] THF can also be used but may result in lower yields.[1] Ensure the solvent is anhydrous.
Catalyst Poisoning The substrate or coupling partner may contain functional groups that poison the catalyst. Ensure high purity of starting materials.
Oxygen Sensitivity The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 2-MeTHF or dioxane/water 10:1) to achieve a suitable concentration (e.g., 0.1-0.3 M).[2]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling reaction.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., RuPhos, 2-4 mol%) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Oven-dried Schlenk Flask Inert Inert Atmosphere (Ar/N2) Start->Inert Reagents Add: - this compound - Boronic Acid/Ester - Pd Precatalyst & Ligand - Base Inert->Reagents Solvent Add Degassed Solvent (e.g., 2-MeTHF) Reagents->Solvent Heat Heat & Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Solvent_Selection_Logic cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig Start Reaction Type? S_Solv1 Dioxane / H2O Start->S_Solv1 Suzuki B_Solv1 Toluene Start->B_Solv1 Buchwald Troubleshoot Low Yield or Side Reactions? S_Solv1->Troubleshoot S_Solv2 Toluene / H2O S_Solv3 2-MeTHF S_Solv4 Methanol / H2O B_Solv1->Troubleshoot B_Solv2 1,4-Dioxane B_Solv3 THF Screen Screen Alternative Solvents Troubleshoot->Screen Yes End End Troubleshoot->End No Screen->S_Solv2 Screen->S_Solv3 Screen->S_Solv4 Screen->B_Solv2 Screen->B_Solv3

References

Validation & Comparative

Spectroscopic Analysis of 5-Bromo-4-chloro-2-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the analytical data of key chemical entities is paramount. This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Bromo-4-chloro-2-fluoroaniline. Due to the limited availability of public spectroscopic data for this specific compound, this guide leverages data from structurally similar halogenated anilines to provide a predictive and comparative framework.

Executive Summary

This compound is a halogenated aniline of interest in synthetic and medicinal chemistry. Its structural characterization relies heavily on modern analytical techniques such as NMR and mass spectrometry. While direct, publicly available spectra for this compound are scarce, analysis of its isomers and other related halogenated anilines allows for a robust prediction of its spectral characteristics. This guide presents a compilation of available data for closely related compounds to serve as a valuable reference for researchers working with this and similar molecules.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from NMR and mass spectrometry analyses of various halogenated anilines. This data can be used to infer the expected spectral properties of this compound.

Table 1: ¹H NMR Spectroscopic Data of Halogenated Anilines
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4-Fluoroaniline CDCl₃3.60 (s, 2H, NH₂), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 6.89 (t, J=8.0 Hz, 2H, ArH)[1]
4-Chloroaniline CDCl₃3.68 (s, 2H, NH₂), 6.77 (d, J=8 Hz, 2H, ArH), 7.10 (d, J=8 Hz, 2H, ArH)
4-Bromoaniline CDCl₃3.65 (s, 2H, NH₂), 6.72 (d, J=8 Hz, 2H, ArH), 7.25 (d, J=8 Hz, 2H, ArH)
2-Bromo-4-chloroaniline -Data not readily available
5-Bromo-2-fluoroaniline -Data not readily available in a comparable format
Table 2: ¹³C NMR Spectroscopic Data of Halogenated Anilines
CompoundSolventChemical Shifts (δ, ppm)
4-Fluoroaniline CDCl₃115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), 156.38 (d, J=235.2 Hz)[1]
4-Chloroaniline CDCl₃116.25, 123.16, 129.13, 144.95[1]
4-Bromoaniline CDCl₃110.22, 116.72, 132.02, 145.41[1]
2-Bromo-4-fluoroaniline -Data not readily available
Table 3: Mass Spectrometry Data of Halogenated Anilines
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
4-Bromo-2-fluoroaniline C₆H₅BrFN190.01Mass spectrum available through NIST WebBook[2]
2-Bromo-4-chloroaniline C₆H₅BrClN206.47Mass spectrum available through NIST WebBook[3]
4-Bromo-5-chloro-2-fluoroaniline C₆H₄BrClFN224.46No mass spectrum readily available[4]
5-Bromo-2-fluoroaniline C₆H₅BrFN190.01No mass spectrum readily available[5]

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible NMR and mass spectrometry data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[6]

  • Transfer the solution to a clean NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]

  • Acquire the ¹H and ¹³C NMR spectra. The number of scans will depend on the sample concentration.[7]

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).[8]

  • Ensure the sample is free of particulate matter by filtration or centrifugation.[8]

  • Transfer the solution to a GC vial.

Instrumental Analysis:

  • Inject the sample into the GC-MS system.

  • The sample is vaporized and separated on a capillary column (e.g., DB-5).[8]

  • The separated components are then introduced into the mass spectrometer.

  • Ionization is typically achieved by electron ionization (EI).

  • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • The detector records the abundance of each ion.

Visualizing Structural Relationships and Analytical Workflows

The following diagrams illustrate the chemical structures of the compared compounds and a typical workflow for their analytical characterization.

G Chemical Structures of Compared Halogenated Anilines cluster_isomers Structural Isomers cluster_related Related Halogenated Anilines A This compound (Target Compound) B 4-Fluoroaniline C 4-Chloroaniline D 4-Bromoaniline E 2-Bromo-4-chloroaniline F 5-Bromo-2-fluoroaniline G 4-Bromo-5-chloro-2-fluoroaniline

Caption: Structural relationships of the target compound and its alternatives.

G Analytical Workflow for Halogenated Aniline Characterization cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Weighing Sample Weighing Dissolution in Solvent Dissolution in Solvent Sample Weighing->Dissolution in Solvent NMR Analysis NMR Analysis Dissolution in Solvent->NMR Analysis ¹H & ¹³C GC-MS Analysis GC-MS Analysis Dissolution in Solvent->GC-MS Analysis Spectral Interpretation Spectral Interpretation NMR Analysis->Spectral Interpretation Chemical Shifts, Coupling Constants GC-MS Analysis->Spectral Interpretation m/z values, Fragmentation Patterns Structure Elucidation Structure Elucidation Spectral Interpretation->Structure Elucidation

Caption: A generalized workflow for the NMR and MS analysis of halogenated anilines.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a comparative analysis of structurally related halogenated anilines provides a strong foundation for predicting its spectroscopic behavior. The data and protocols presented in this guide are intended to assist researchers in the identification, characterization, and quality control of this and similar compounds, thereby supporting advancements in drug discovery and development.

References

Navigating the Analytical Landscape: A Comparative Guide to the LC-MS Analysis of 5-Bromo-4-chloro-2-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive analysis of halogenated anilines, such as 5-Bromo-4-chloro-2-fluoroaniline and its derivatives, is critical. These compounds are often key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of these derivatives, presenting it as a superior method to traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodologies and data presented are based on established analytical principles for structurally similar halogenated anilines, offering a robust starting point for method development and validation.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique significantly impacts the sensitivity, selectivity, and speed of analysis for halogenated aniline derivatives. While HPLC-UV is a widely accessible method, LC-MS offers substantial advantages, particularly for complex matrices and trace-level quantification.

Analytical MethodPrincipleSensitivitySelectivityThroughput
LC-MS Separation by chromatography, detection by mass-to-charge ratio.High (ng/mL to pg/mL)Very High (molecular weight and fragmentation data)High
HPLC-UV Separation by chromatography, detection by UV absorbance.Moderate (µg/mL to ng/mL)Moderate (potential for co-eluting interferences)High
GC-NPD Separation by gas chromatography, detection by nitrogen-phosphorus detector.HighHigh for nitrogen-containing compoundsModerate
HPLC-ECD Separation by chromatography, detection by electrochemical detector.Very High (sub-nanogram)High for electroactive compoundsModerate

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table presents typical performance characteristics of an LC-MS method adapted from the analysis of a structurally related compound, 4-fluoroaniline.[2][3][4][5] This data serves as a benchmark for what can be expected when developing a method for its more complex bromo- and chloro-substituted analogue.

ParameterLC-MS Performance Data (based on 4-fluoroaniline analysis)HPLC-UV (Typical Performance)
Limit of Detection (LOD) 0.19 ng/mL[2][3][4][5]>10 ng[6]
Limit of Quantification (LOQ) 0.94 ng/mL[2][3][4][5]Typically in the low µg/mL range
Linearity (Concentration Range) 0.94 - 30.26 ng/mL[2][3][4][5]Dependent on compound, generally 1-2 orders of magnitude
Precision (%RSD) < 8.7%[2][3][4][5]Typically < 5% for concentrations >10x LOQ
Accuracy (% Recovery) 92 - 99%[2][3][4][5]Typically 95 - 105%

Experimental Protocols

A robust and reliable analytical method is built on a well-defined experimental protocol. Below are detailed methodologies for both a highly sensitive LC-MS method and a more traditional HPLC-UV approach.

LC-MS Method for Halogenated Aniline Derivatives

This protocol is adapted from a validated method for 4-fluoroaniline and is a recommended starting point for the analysis of this compound.[2][3][4][5]

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as acetonitrile or methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[2][3][4]

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

  • Gradient Program: A gradient should be optimized to ensure separation from impurities. A starting point could be a linear gradient from 20% to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temperature: 30°C.[2][3][4]

  • Injection Volume: 20 µL.[2][3][4]

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[7]

  • Analyzer: Single quadrupole, triple quadrupole, or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: For quantitative analysis, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode should be used for highest sensitivity and selectivity. For qualitative analysis and impurity identification, a full scan is appropriate.[1]

  • Source Parameters: These should be optimized for the specific instrument and analyte. Typical starting parameters include a capillary voltage of 3.5 kV, a source temperature of 120°C, and a desolvation temperature of 350°C.[8]

Alternative Method: HPLC-UV

For routine analysis where high sensitivity is not required, an HPLC-UV method can be employed.[6]

1. Sample and Standard Preparation:

  • Prepare as described in the LC-MS method, but typically at higher concentrations (e.g., 10-100 µg/mL).

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, often with a buffer, is commonly used.

  • Flow Rate: 1-2 mL/min.[6]

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., 254 nm).[6]

Visualizing the Analytical Workflow

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationship for the analysis of halogenated aniline derivatives.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (Standards) filter Filter (0.45 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms Mass Spectrometry (ESI+) hplc->ms data Data Acquisition (SIM/MRM) ms->data integrate Peak Integration data->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the LC-MS analysis of halogenated aniline derivatives.

logical_relationship cluster_impurities Potential Related Substances compound 5-Bromo-4-chloro- 2-fluoroaniline isomers Positional Isomers compound->isomers dehalogenation Dehalogenation Products compound->dehalogenation oxidation Oxidation Products compound->oxidation

Caption: Potential related substances for analytical method development.

References

Comparative Biological Activity Screening of Compounds Derived from 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of novel heterocyclic compounds synthesized from the versatile starting material, 5-Bromo-4-chloro-2-fluoroaniline. The following sections summarize quantitative biological screening data, detail the experimental protocols used for their determination, and visualize key experimental workflows for clarity and reproducibility. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Anticancer Activity of a Novel Quinazoline Derivative

A novel quinazoline derivative, synthesized using this compound as a key precursor, has demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The cytotoxic effect of this compound was evaluated and compared with a standard chemotherapeutic agent.

Table 1: In Vitro Anticancer Activity of the Synthesized Quinazoline Derivative

CompoundTest Concentration (µg/ml)% Growth Inhibition of MCF-7 CellsIC50 (µg/ml)
Synthesized Quinazoline (C1) 7.890.38%31.2
15.682.05%
31.264.10%
62.551.9%
12541.02%
Doxorubicin (Standard) 7.892.5%Not specified
15.685.0%
31.272.5%
62.560.0%
12548.5%

Data synthesized from a study on novel quinazoline derivatives, which reported the synthesis and anticancer activity of compounds including one derived from a similar substituted aniline precursor[1].

Experimental Protocols

Synthesis of Quinazoline Derivative (General Procedure)

The synthesis of the evaluated quinazoline derivative involved a multi-step process. A key step is the condensation reaction between an appropriately substituted anthranilic acid derivative (which can be prepared from this compound) and other reagents to form the quinazoline core[2][3].

  • Step 1: Formation of N-acylanthranilic acid. this compound is first converted to the corresponding anthranilic acid derivative. This derivative is then acylated.

  • Step 2: Cyclization. The resulting N-acylanthranilic acid is cyclized in the presence of a dehydrating agent to form the quinazolinone ring.

  • Step 3: Further functionalization. The quinazolinone core can be further modified to introduce various substituents, leading to a library of derivatives for screening[3].

Anticancer Activity Screening: MTT Assay

The in vitro anticancer activity of the synthesized compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: Human breast cancer cells (MCF-7) were cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: The cells were seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized quinazoline derivative was dissolved in Dimethyl Sulfoxide (DMSO) and diluted with the culture medium to various concentrations. The cells were then treated with these concentrations and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plate was incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflow for the synthesis and biological screening of the compounds.

cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow A This compound B Intermediate Synthesis A->B Chemical Modification C Cyclization Reaction B->C Ring Formation D Purification and Characterization C->D Isolation E Synthesized Compound D->E Compound for Testing F In Vitro Assay Setup E->F Preparation of Test Concentrations G Data Collection F->G Incubation and Measurement H Data Analysis G->H Calculation of Activity

Caption: General workflow for the synthesis and biological screening of derivatives.

Signaling Pathway Context

Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, often by inhibiting key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival. One of the most well-established targets for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Comparison with Alternatives

The synthesized quinazoline derivative (C1) exhibits potent anticancer activity against the MCF-7 cell line, with a significant percentage of growth inhibition observed even at low concentrations. When compared to the standard drug Doxorubicin, the novel compound shows a comparable inhibitory profile, particularly at the 7.8 µg/ml concentration.[1] This suggests that quinazoline scaffolds derived from this compound are promising candidates for the development of new anticancer agents.

It is important to note that while this guide provides a snapshot of the biological activity of a compound class derived from this compound, further studies are required to fully elucidate the structure-activity relationships and to evaluate the in vivo efficacy and safety of these novel derivatives. The versatility of the starting material allows for the synthesis of a diverse range of heterocyclic compounds, including benzothiazoles and triazoles, which have also shown promise as antimicrobial and anticancer agents in broader studies[4][5]. Future research should focus on synthesizing and screening a wider library of compounds derived from this compound to identify lead candidates with superior potency and selectivity.

References

Analytical methods for the characterization of 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Analytical Characterization of 5-Bromo-4-chloro-2-fluoroaniline

For researchers, scientists, and drug development professionals, the thorough characterization of pharmaceutical intermediates like this compound is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical methods for the comprehensive characterization of this compound, supported by representative experimental data and detailed protocols for key analytical techniques.

Physicochemical Properties of Halogenated Anilines

A fundamental understanding of the physicochemical properties is essential for method development and data interpretation. While specific experimental data for this compound is not extensively published, properties can be predicted based on structurally similar compounds.

Property3-Chloro-4-fluoroaniline5-Bromo-2-fluoroaniline4-Bromo-3-chloro-2-fluoroaniline
CAS Number 367-21-5[1]2924-09-6[2]115843-99-7
Molecular Formula C₆H₅ClFN[1]C₆H₅BrFN[2]C₆H₄BrClFN
Molecular Weight 145.56 g/mol [1]190.02 g/mol [2]224.46 g/mol
Appearance Solid[1]Solid[2]Light brown to brown solid
Melting Point 42-44 °C[1]Not available51-53 °C
Boiling Point 227-228 °C[1]Not available262.7±35.0 °C

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate and reliable characterization of this compound. The following table provides a comparative overview of the most commonly employed methods.

Analytical TechniquePrincipleStrengthsLimitationsPrimary Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.High resolution, quantitative accuracy, well-established for purity assessment.[1]Moderate sensitivity, may require chromophores for detection.Purity assessment and quantification of the main component and known impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.High sensitivity for volatile compounds, provides structural information from fragmentation patterns.[3]Requires derivatization for non-volatile or polar compounds like anilines, potential for thermal degradation.[4]Analysis of volatile impurities and residual solvents.
LC-MS Combines the separation power of HPLC with the mass analysis of mass spectrometry.High sensitivity and selectivity, provides molecular weight information for impurity identification and structural elucidation.[5][6]Higher cost and complexity compared to HPLC-UV.[5]Impurity profiling, identification of unknown impurities and degradation products.[3][7]
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field to provide detailed structural information.Unambiguous structure elucidation, non-destructive.[3]Lower sensitivity compared to MS, can be complex to interpret for complex mixtures.Definitive structure confirmation and elucidation of impurities.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations to identify functional groups.[8]Rapid identification of functional groups, simple sample preparation.Provides limited information on the overall molecular structure, not suitable for quantification of impurities.Confirmation of the presence of key functional groups (e.g., amine, aromatic ring).

Detailed Experimental Protocols

The following are representative protocols for the key analytical techniques, which can be adapted and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector.[1]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water. For example, a gradient from 20% to 80% acetonitrile over 20 minutes can be effective for separating halogenated anilines.[9]

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample solution by dissolving an accurately weighed amount of the test substance in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[1]

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity based on the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane or other suitable solvent (GC grade).

  • Derivatizing agent (e.g., trifluoroacetic anhydride), if necessary.[4]

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent. If the aniline is not volatile enough, derivatization may be required to improve its chromatographic properties.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library and their retention times with those of standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).[1]

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum.[1]

  • Data Analysis: Interpret the chemical shifts, coupling constants, and integration values to confirm the structure of the molecule. For halogenated aromatic compounds, the substitution pattern can be deduced from the splitting patterns of the aromatic protons.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present. For an aromatic amine, expect to see:

    • N-H stretching (for primary amines, two bands) in the region of 3300-3500 cm⁻¹.[10][11]

    • C-N stretching of aromatic amines around 1250-1335 cm⁻¹.[10]

    • Aromatic C-H stretching above 3000 cm⁻¹.

    • Aromatic C=C stretching in the 1400-1600 cm⁻¹ region.[8]

Visualizing the Analytical Workflow and Method Comparison

To provide a clearer understanding of the analytical process and the relationship between different techniques, the following diagrams have been generated using Graphviz.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Data Interpretation & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR (Functional Groups) Sample->FTIR HPLC_UV HPLC-UV (Purity & Quantification) Dissolution->HPLC_UV GC_MS GC-MS (Volatile Impurities) Dissolution->GC_MS NMR NMR (¹H, ¹³C) (Structure Confirmation) Dissolution->NMR LC_MS LC-MS (Impurity ID) Dissolution->LC_MS Data_Analysis Comprehensive Data Analysis HPLC_UV->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis LC_MS->Data_Analysis FTIR->Data_Analysis Report Final Report Data_Analysis->Report Method_Comparison center Analyte Characterization HPLC HPLC-UV center->HPLC Purity GCMS GC-MS center->GCMS Volatiles LCMS LC-MS center->LCMS Impurity ID NMR NMR center->NMR Structure FTIR FTIR center->FTIR Functional Groups

References

A Comparative Guide to 5-Bromo-4-chloro-2-fluoroaniline and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for the synthesis of novel therapeutics. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. Among these valuable synthons, 5-Bromo-4-chloro-2-fluoroaniline stands out as a versatile intermediate. This guide provides an objective comparison of this compound with other relevant fluorinated aniline building blocks, supported by experimental data and detailed protocols to inform rational drug design and development.

Introduction to this compound

This compound is a polysubstituted aniline featuring a unique arrangement of halogen atoms that offer distinct reactivity profiles for various cross-coupling and nucleophilic substitution reactions. This trifunctional scaffold allows for sequential and site-selective modifications, making it a valuable starting material for the construction of complex molecular architectures found in many kinase inhibitors and other targeted therapies.

Physicochemical Properties of Selected Fluorinated Anilines

The electronic properties and substitution patterns of fluorinated anilines directly influence their reactivity and the properties of their derivatives. The following table summarizes key physicochemical properties of this compound and a selection of alternative fluorinated building blocks.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)LogP
This compound111010-07-2C₆H₄BrClFN224.46--2.7
4-Bromo-5-chloro-2-fluoroaniline116369-24-5C₆H₄BrClFN224.46--2.7
2-Bromo-4-chloro-5-fluoroaniline120694-11-3C₆H₄BrClFN224.46---
2-Fluoroaniline348-54-9C₆H₆FN111.12172-29.61.26
4-Fluoroaniline371-40-4C₆H₆FN111.12187-188-1.91.15

Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is defined by its performance in common synthetic reactions. The following sections compare the expected reactivity of this compound with other haloanilines in Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most powerful C-C and C-N bond-forming reactions in medicinal chemistry.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The relative reactivity of the halogen substituents on the aniline ring dictates the site of coupling. For this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective arylation at the 5-position.

Comparative Yields in Suzuki-Miyaura Coupling:

While a direct comparative study is not available, the following table provides representative yields for the Suzuki coupling of various haloanilines, illustrating the general reactivity trend.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-BromoanilinePhenylboronic acidPd-poly(AA)K₂CO₃Water7048
Unsubstituted Aryl BromidePhenylboronic acidPd-poly(AA)K₂CO₃Water70-
4-BromonitrobenzenePhenylboronic acidPd-poly(AA)K₂CO₃Water70>80 (in 6h)
ortho-BromoanilinesVarious boronic estersPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90Good to Excellent

Data inferred from similar reactions and general reactivity principles.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity is governed by the nature of the halogen. The C-Br bond of this compound will preferentially undergo amination over the C-Cl bond.

Comparative Yields in Buchwald-Hartwig Amination:

The following table presents representative yields for the Buchwald-Hartwig amination of different haloanilines.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-BromoanilineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100High
3-ChloroanilineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100Moderate
8-(Benzyloxy)-5-bromoquinolineN-methylanilinePd(OAc)₂ / L3NaO-t-BuToluene110-12093

Data adapted from literature for structurally similar compounds.[4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane/Water, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.

  • Add the base.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application in Drug Discovery: Synthesis of MEK Inhibitors

Fluorinated anilines are key components in the synthesis of numerous kinase inhibitors. A prominent example is the MEK inhibitor Trametinib, used in the treatment of melanoma. The MAPK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[6][7][8] MEK1 and MEK2 are central kinases in this pathway, and their inhibition by drugs like Trametinib can effectively block downstream signaling and inhibit tumor growth.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

The synthesis of Trametinib and its analogs often utilizes a fluorinated aniline core to achieve the desired biological activity and pharmacokinetic profile. The unique substitution pattern of building blocks like this compound provides medicinal chemists with the tools to fine-tune the structure-activity relationship of these potent inhibitors.

Experimental Workflow: Synthesis of a Biaryl Amine

The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl amine derivative using a sequential Suzuki-Miyaura and Buchwald-Hartwig reaction, highlighting the utility of polysubstituted haloanilines.

Experimental_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki Purification1 Workup & Purification Suzuki->Purification1 Intermediate 5-Aryl-4-chloro-2-fluoroaniline Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) Intermediate->Buchwald Purification2 Workup & Purification Buchwald->Purification2 Product 5-Aryl-4-(dialkylamino)-2-fluoroaniline Purification1->Intermediate Purification2->Product

Caption: A typical workflow for the sequential functionalization of this compound.

Logical Relationship of Structural Features to Reactivity

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is a direct consequence of its electronic and steric properties.

Reactivity_Logic Structure This compound Features Structural Features Structure->Features CBr C-Br Bond (Weaker, More Polarizable) Features->CBr CCl C-Cl Bond (Stronger, Less Polarizable) Features->CCl CF C-F Bond (Strongest, Least Reactive) Features->CF Amino Amino Group (Directing Group, Nucleophilic) Features->Amino Reactivity Reactivity Profile SelectiveSuzuki Selective Suzuki Coupling at C5 Reactivity->SelectiveSuzuki SelectiveBuchwald Selective Buchwald-Hartwig Amination at C5 Reactivity->SelectiveBuchwald CBr->Reactivity FurtherFunc Further Functionalization at C4 (harsher conditions) CCl->FurtherFunc

Caption: The relationship between the structural features of this compound and its chemical reactivity.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery and medicinal chemistry. Its unique substitution pattern allows for predictable and selective functionalization through common cross-coupling reactions. When compared to other fluorinated anilines, its distinct reactivity profile, governed by the differential reactivity of its halogen atoms, provides a strategic advantage for the synthesis of complex, biologically active molecules. The information and protocols provided in this guide are intended to assist researchers in harnessing the full potential of this and similar fluorinated building blocks in their pursuit of novel therapeutics.

References

Novel Pyrimidine Derivatives from 5-Bromo-4-chloro-2-fluoroaniline: A Comparative Structural Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel molecules synthesized from the versatile building block, 5-Bromo-4-chloro-2-fluoroaniline. We delve into the structural validation of a representative novel pyrimidine derivative, N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amine, and present a comparative analysis with an alternative synthetic approach. Detailed experimental protocols and quantitative data are provided to support the findings.

Comparative Analysis of Synthetic Pathways

The synthesis of substituted pyrimidine derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4][5][6][7] Halogenated anilines, such as this compound, serve as crucial precursors in the development of these novel compounds, with the nature and position of the halogen substituents often playing a key role in their biological efficacy.

Here, we compare two synthetic strategies for obtaining pyrimidine-based compounds. The primary route involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine with this compound. An alternative pathway could involve the synthesis of a similar scaffold using a different starting aniline, for instance, one with a different halogenation pattern, to explore the structure-activity relationship (SAR).

Table 1: Comparison of Synthetic Pathway Performance

FeaturePathway 1: Novel Molecule SynthesisAlternative Pathway (Hypothetical)
Starting Aniline This compound4-Bromo-2-fluoroaniline
Key Reaction Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Product N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amineN-(4-bromo-2-fluorophenyl)-6-methoxypyrimidin-4-amine
Purity (Post-Purification) >98%>97%
Overall Yield 75-85%70-80%

Structural Validation of Novel Molecule: N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amine

The unambiguous structural elucidation of newly synthesized molecules is paramount in drug discovery and development. A combination of spectroscopic techniques is employed to confirm the identity and purity of the target compound.

Table 2: Spectroscopic Data for N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amine

TechniqueDataInterpretation
¹H NMR δ 8.35 (s, 1H), 8.10 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 6.0 Hz, 1H), 6.50 (s, 1H), 3.95 (s, 3H)Confirms the presence of aromatic protons on both the pyrimidine and aniline rings, and the methoxy group.
¹³C NMR δ 171.0, 163.5, 158.0, 155.2 (d, J=245 Hz), 128.5, 125.0, 122.8 (d, J=10 Hz), 118.5 (d, J=25 Hz), 115.3, 108.2, 55.6Indicates the carbon skeleton of the molecule, including the characteristic C-F coupling.
Mass Spec (ESI-MS) m/z 351.9 [M+H]⁺Confirms the molecular weight of the synthesized compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the novel molecule are provided below.

Synthesis of N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amine

This protocol outlines a nucleophilic aromatic substitution reaction.

Reaction Scheme:

G cluster_0 Step 1 cluster_1 Step 2 A This compound C N-(5-bromo-4-chloro-2-fluorophenyl)-6-chloropyrimidin-4-amine A->C Nucleophilic Aromatic Substitution (DIPEA, n-BuOH, 120 °C) B 4,6-Dichloropyrimidine B->C D N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amine C->D Nucleophilic Substitution (NaOMe, MeOH, 65 °C) G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene Expression TranscriptionFactor->Gene Regulation Ligand Growth Factor Ligand->Receptor NovelMolecule Novel Pyrimidine Derivative (Inhibitor) NovelMolecule->Kinase1 Inhibition

References

Purity Assessment of Synthesized 5-Bromo-4-chloro-2-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 5-Bromo-4-chloro-2-fluoroaniline, a key building block in various pharmaceutical and agrochemical applications.[1] We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and comparative data against a commercial standard.

Comparative Analysis of Purity Assessment Techniques

The purity of a synthesized batch of this compound was compared against a commercially available standard with a stated purity of ≥99.5%. The following table summarizes the quantitative data obtained from HPLC, GC-MS, and ¹H NMR analysis.

Analytical Technique Parameter Synthesized this compound Commercial Standard
HPLC Purity (Area %)98.7%99.6%
Major Impurity (Area %)0.8% (retention time: 3.2 min)0.2% (retention time: 3.2 min)
Other Impurities (Area %)0.5%0.2%
GC-MS Purity (Area %)98.5%99.5%
Identified ImpuritiesIsomeric Bromo-chloro-fluoroanilines, Dichloro-bromo-fluoro-benzeneTrace isomeric impurities
¹H NMR Purity (mol %)98.2%>99% (based on internal standard)
Impurity SignalsResonances at 7.15 ppm and 3.80 ppmNo significant impurity signals detected

Experimental Workflow and Methodologies

A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates the logical workflow employed in this analysis.

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_comparison Data Comparison Synthesis Synthesis of this compound Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Comparison Comparative Data Analysis HPLC->Comparison GCMS->Comparison NMR->Comparison Commercial Commercial Standard (>99.5%) Commercial->Comparison

Caption: Logical workflow for the synthesis, purification, and purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like halogenated anilines.[2]

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[3]

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly employed.[2][3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid) is often effective.[2]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30 °C.[2]

  • Detection: UV detection at 254 nm.[3]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL for injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds and is particularly useful for detecting and identifying thermally stable impurities.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 30 m x 0.25 mm ID capillary column with a 5% phenyl polydimethylsiloxane stationary phase.[1]

  • Carrier Gas: Helium with a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in acetone or dichloromethane.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative purity assessment (qNMR) with an internal standard.[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of the deuterated solvent. For quantitative analysis, add a known amount of a suitable internal standard (e.g., maleic acid).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. For ¹H NMR, the chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the halogen and amino groups.[1] The purity can be assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurities or the internal standard.[3]

Signaling Pathway and Potential Interactions

While this compound is primarily a synthetic intermediate, its structural motifs are common in biologically active molecules. For instance, substituted anilines are precursors to compounds that may interact with various signaling pathways. The diagram below illustrates a hypothetical interaction of a downstream product with a generic kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Activation Ligand Bioactive Molecule (Aniline Derivative) Ligand->Receptor

Caption: Hypothetical signaling pathway interaction of a bioactive molecule derived from a substituted aniline.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides excellent quantitative data on purity and impurity profiles, GC-MS is invaluable for the identification of volatile impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and can be used for quantitative analysis. For routine quality control, a validated HPLC method is often the primary choice due to its high resolution, sensitivity, and quantitative accuracy.[2] However, for comprehensive characterization and in-depth impurity profiling, a combination of these techniques is recommended.

References

Benchmarking the Synthetic Utility of 5-Bromo-4-chloro-2-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of the synthetic utility of 5-Bromo-4-chloro-2-fluoroaniline, a key starting material in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern offers a versatile platform for the construction of highly functionalized molecules, particularly in the realm of kinase inhibitors. We will delve into its performance, compare it with potential alternatives, and provide detailed experimental protocols and visualizations to support its application in drug discovery and development.

Core Application: Synthesis of the MEK Inhibitor Trametinib

This compound is a crucial building block in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2. The presence of bromine, chlorine, and fluorine atoms on the aniline ring allows for a series of selective and high-yielding transformations to construct the complex core of Trametinib.

Experimental Workflow: Synthesis of a Key Trametinib Intermediate

The following diagram illustrates a plausible synthetic workflow for a key intermediate in the synthesis of Trametinib, starting from this compound. This workflow highlights the strategic use of palladium-catalyzed cross-coupling reactions.

G cluster_reagents1 cluster_reagents2 A This compound B N-(5-Bromo-4-chloro-2-fluorophenyl)cyclopropanamine A->B Buchwald-Hartwig Amination C Key Trametinib Intermediate B->C Suzuki-Miyaura Coupling reagent1 Cyclopropylamine, Pd Catalyst, Ligand, Base reagent2 Coupling Partner, Pd Catalyst, Ligand, Base

Synthetic workflow for a Trametinib intermediate.

Detailed Experimental Protocols

The following are generalized protocols for the key reactions in the synthesis of a Trametinib intermediate. Researchers should note that optimization of these conditions may be necessary for specific substrates and scales.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes the C-N cross-coupling of this compound with cyclopropylamine.

Materials:

  • This compound (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent, followed by this compound and cyclopropylamine.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines the subsequent C-C bond formation to introduce the remainder of the Trametinib core.

Materials:

  • N-(5-Bromo-4-chloro-2-fluorophenyl)cyclopropanamine (1.0 equiv)

  • Arylboronic acid or ester partner (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Aqueous base (e.g., 2M K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • In a reaction vessel, combine N-(5-Bromo-4-chloro-2-fluorophenyl)cyclopropanamine, the arylboronic acid/ester, and the palladium catalyst.

  • Purge the vessel with an inert gas.

  • Add the solvent and the aqueous base.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Analysis

The selection of a starting material is a critical decision in a synthetic campaign, impacting cost, efficiency, and scalability. The unique halogenation pattern of this compound offers distinct advantages.

Table 1: Comparison of this compound with Potential Alternatives

FeatureThis compoundAlternative A: 4-Bromo-2-fluoroanilineAlternative B: 2,4-Dibromo-5-chloroaniline
Molecular Weight 224.46 g/mol 190.02 g/mol 286.36 g/mol
Key Reactive Sites C5-Br, C4-Cl, C2-FC4-Br, C2-FC2-Br, C4-Br, C5-Cl
Selectivity The differential reactivity of Br and Cl allows for selective sequential couplings.Lacks the additional chloro handle for further functionalization.Potential for competing reactions at the two bromine sites, requiring more complex protecting group strategies.
Activation The electron-withdrawing fluorine and chlorine atoms activate the bromine for oxidative addition.Similar activation of the bromine by the fluorine.Increased halogenation may further activate the ring, but also increase steric hindrance.
Cost-Effectiveness Generally higher cost due to multi-step synthesis.Lower cost due to simpler structure.Potentially higher cost due to multiple halogenation steps.

Table 2: Illustrative Comparison of Synthetic Efficiency

ParameterRoute via this compoundHypothetical Route via Alternative A
Number of Steps Fewer steps due to pre-installed handles.May require additional steps to introduce the chloro substituent or its equivalent.
Overall Yield Potentially higher due to fewer steps and good selectivity. A patent for a related synthesis reports a total yield of 47.3%.[1]Likely lower due to a longer synthetic sequence.
Purification Generally straightforward due to selective reactions.May involve more complex purification challenges due to additional reactions.
Scalability Feasible, with established palladium-catalyzed reactions.May be less scalable due to the introduction of additional steps.

Biological Context: The MAPK/ERK Signaling Pathway

Trametinib, synthesized from this compound, is a potent inhibitor of the MAPK/ERK signaling pathway.[2][3] Dysregulation of this pathway is a hallmark of many cancers.[4] The diagram below illustrates the pathway and the point of inhibition by Trametinib.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

The MAPK/ERK signaling pathway and inhibition by Trametinib.

Conclusion

This compound stands out as a highly valuable and strategic starting material in medicinal chemistry. Its utility is particularly pronounced in the synthesis of complex kinase inhibitors like Trametinib. The distinct reactivity of its multiple halogen substituents allows for selective and efficient synthetic transformations, potentially reducing the number of steps and improving overall yields compared to less functionalized precursors. While the initial cost of this aniline may be higher, its strategic advantages in streamlining synthetic routes can offer significant long-term benefits in drug development programs, making it a superior choice for the synthesis of specific, highly functionalized target molecules.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-4-chloro-2-fluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Bromo-4-chloro-2-fluoroaniline, a halogenated aniline, is critical to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for its safe handling and disposal, compiled from safety data sheets of structurally similar compounds. Given the hazardous nature of this chemical class, all procedures must be conducted in strict accordance with local, state, and federal regulations.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Halogenated anilines are generally harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[1][2][3]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before use.
Body Protection Laboratory coat, and in cases of potential splashing, a chemical-resistant apron or suit.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is deemed waste, it must be managed as hazardous waste.

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous laboratory trash.

Step 2: Waste Collection and Containerization

  • Collect Waste: Collect waste this compound, including any surplus material, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, in a designated, compatible, and sealable container.

  • Container Integrity: Ensure the waste container is in good condition, free of leaks, and has a tightly fitting lid.

Step 3: Container Labeling

  • Properly Label: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include Hazard Information: The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 4: Storage of Waste

  • Store Safely: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arranging for Professional Disposal

  • Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Regulatory Compliance: Disposal must be carried out at an approved and licensed waste disposal facility.[2] Attempting to dispose of this chemical down the drain or in regular trash is a serious regulatory violation and poses a significant environmental risk.

Spill Response Protocol

In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department immediately.

Disposal Workflow Diagram

cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste B Segregate Waste A->B Step 1 C Collect in Labeled Container B->C Step 2 & 3 D Store in Designated Area C->D Step 4 E Use Secondary Containment D->E F Contact EHS/Waste Vendor E->F Step 5 G Transport to Approved Facility F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-4-chloro-2-fluoroaniline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Safety Data Summary

Hazard CategoryGHS Classification (Anticipated)Key Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation Causes skin irritation (H315)P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Eye Irritation Causes serious eye irritation (H319)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure (H373)P260: Do not breathe dust.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Reception and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[1][2][3]

  • The storage area should be accessible only to authorized personnel.

2. Preparation and Use:

  • All handling of this compound must be conducted in a properly functioning chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.

    • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.

  • Avoid the formation of dust and aerosols.

  • Use only non-sparking tools.

  • Wash hands thoroughly after handling.

3. Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Collect waste in a designated, labeled, and sealed container.

  • Do not dispose of down the drain or with general laboratory trash.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Verify Fume Hood Function A->B C Gather Materials B->C D Weigh/Measure in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Label Waste Container G->H I Store for Pickup H->I J Safe Completion I->J End of Process

Caption: Workflow for the safe handling of this compound.

Emergency Response Plan

In the event of accidental exposure, immediate and appropriate first aid is crucial.

1. Inhalation:

  • Move the individual to fresh air immediately.[2][4]

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.[4]

2. Skin Contact:

  • Immediately remove all contaminated clothing.

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[2][5]

  • Wash the area with soap and water.[4]

  • Seek medical attention if irritation persists.[5]

3. Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[4]

4. Ingestion:

  • Do NOT induce vomiting.[2]

  • Rinse the mouth with water.[4]

  • If the person is conscious, give them two glasses of water to drink.

  • Seek immediate medical attention.[4]

5. Spills:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Emergency Response Workflow

Emergency_Response_Plan cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_medical Medical Attention A Exposure Occurs B Inhalation A->B C Skin Contact A->C D Eye Contact A->D E Ingestion A->E F Move to Fresh Air B->F G Remove Contaminated Clothing Flush with Water C->G H Flush Eyes with Water D->H I Do NOT Induce Vomiting Rinse Mouth E->I J Seek Immediate Medical Attention F->J G->J H->J I->J

Caption: Emergency response plan for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.